Product packaging for Benzyl N-(2-aminophenyl)carbamate(Cat. No.:CAS No. 22706-01-0)

Benzyl N-(2-aminophenyl)carbamate

Cat. No.: B3253778
CAS No.: 22706-01-0
M. Wt: 242.27 g/mol
InChI Key: GUYDLEUJFLEJSJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-aminophenyl)carbamate (CAS 22706-01-0) is a specialized chemical building block of significant value in organic and medicinal chemistry synthesis. It features an ortho-aminophenyl group protected by a benzyloxycarbonyl (Cbz) group, making it a bifunctional intermediate . The Cbz group is a cornerstone protecting group for amines, prized for its stability against a wide range of reaction conditions, including acids, bases, and hydrogenation . This compound is strategically used in multi-step syntheses where chemoselectivity is paramount; the free amino group can be selectively functionalized while the Cbz-protected amine remains intact, and can later be deprotected under conditions such as hydrogenolysis to reveal the second amine functionality . Its primary research application is as a precursor in the construction of complex heterocyclic systems and biologically active molecules, including pharmaceuticals . The compound has a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . This compound is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B3253778 Benzyl N-(2-aminophenyl)carbamate CAS No. 22706-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-aminophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYDLEUJFLEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl N-(2-aminophenyl)carbamate, a key intermediate in the development of various biologically active molecules. The document details the primary synthesis mechanism, experimental protocols, and relevant chemical data.

Introduction

This compound is a valuable bifunctional molecule featuring a benzyl carbamate (Cbz) protected amine and a free aromatic amine on the same phenyl ring. This substitution pattern makes it an important building block in medicinal chemistry and organic synthesis. The selective protection of one amino group of o-phenylenediamine allows for subsequent specific functionalization at the free amino group, enabling the synthesis of a diverse range of complex molecules, including pharmaceuticals and materials for chemical libraries.

Core Synthesis Mechanism: N-Acylation

The most prevalent and direct method for the synthesis of this compound is the selective mono-N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic amino group of o-phenylenediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the chloride ion.

  • Deprotonation: A base, typically a mild inorganic base like sodium bicarbonate, neutralizes the generated hydrochloric acid and the protonated amine, yielding the final product.

Careful control of the reaction stoichiometry and conditions is crucial to favor the formation of the mono-acylated product and minimize the di-acylated byproduct.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the selective N-Cbz protection of aromatic amines.

Primary Synthesis: From o-Phenylenediamine and Benzyl Chloroformate

This method is the most direct approach to this compound.

Reagents and Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Tetrahydrofuran (THF) or other suitable solvent (e.g., acetone, dichloromethane)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolution: Dissolve o-phenylenediamine in a mixture of THF and water at 0 °C.

  • Addition of Base: Add sodium bicarbonate to the solution and stir.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Alternative Synthesis Route: Reduction of Benzyl N-(2-nitrophenyl)carbamate

An alternative pathway involves the reduction of the corresponding nitro-substituted precursor.

Procedure Outline:

  • Synthesis of Precursor: Synthesize Benzyl N-(2-nitrophenyl)carbamate by reacting 2-nitroaniline with benzyl chloroformate under basic conditions.

  • Reduction: Reduce the nitro group of Benzyl N-(2-nitrophenyl)carbamate using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like tin(II) chloride. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

  • Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the product is isolated and purified as described in the primary synthesis method.

Data Presentation

Reactant and Product Properties
Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundBenzyl (2-aminophenyl)carbamate22706-01-0C₁₄H₁₄N₂O₂242.27
o-PhenylenediamineBenzene-1,2-diamine95-54-5C₆H₈N₂108.14
Benzyl chloroformateBenzyl chloroformate501-53-1C₈H₇ClO₂170.59
Typical Reaction Parameters and Expected Outcomes
ParameterValue/RangeNotes
Stoichiometry
o-Phenylenediamine1.0 equivalent
Benzyl chloroformate1.0 - 1.2 equivalentsA slight excess may be used to ensure full conversion of the limiting reagent.
Base (e.g., NaHCO₃)2.0 - 3.0 equivalentsTo neutralize generated HCl and deprotonate the amine.
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time2 - 24 hoursMonitored by TLC.
Yield and Purity
Expected Yield70-90%Yields can vary based on reaction scale and purification efficiency.
Purity>95% after chromatography
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40-7.25m5HPhenyl-H (benzyl group)
~7.15dd1HAr-H
~6.95td1HAr-H
~6.75m2HAr-H
~6.50br s1HNH-Cbz
~5.20s2HO-CH₂-Ph
~3.70br s2HNH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~154.0C=O (carbamate)
~140.0Ar-C (quaternary)
~136.0Ar-C (quaternary, benzyl)
~128.5Ar-C (benzyl)
~128.0Ar-C (benzyl)
~127.5Ar-C (benzyl)
~126.5Ar-C
~125.0Ar-C
~120.0Ar-C
~118.0Ar-C
~67.0O-CH₂-Ph

Mandatory Visualizations

Synthesis Mechanism of this compound

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Dissolve o-Phenylenediamine and NaHCO3 in THF/H2O at 0°C add_cbz Slowly add Benzyl Chloroformate start->add_cbz react Stir at 0°C to Room Temperature (Monitor by TLC) add_cbz->react workup Aqueous Workup: Dilute with H2O, Extract with Ethyl Acetate react->workup wash Wash Organic Layer with Brine workup->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end End: Isolate Pure Product purify->end

References

Technical Guide: Physicochemical Properties of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of Benzyl N-(2-aminophenyl)carbamate (CAS No. 22706-01-0). While comprehensive experimental data for this compound is not extensively available in public literature, this document outlines its fundamental molecular characteristics. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters including melting point, solubility, pKa, and the partition coefficient (logP). These methodologies are provided to guide researchers in the empirical evaluation of this compound. This guide also includes workflow diagrams for its chemical synthesis and for a general experimental procedure to characterize its physical properties.

Core Physicochemical Data

The following table summarizes the available identifying and structural information for this compound. It is important to note that experimental values for several key physicochemical properties are not readily found in surveyed scientific databases. The subsequent sections provide detailed protocols for the experimental determination of these properties.

PropertyValueSource(s)
IUPAC Name This compoundBenchchem
CAS Number 22706-01-0Benchchem
Molecular Formula C₁₄H₁₄N₂O₂Benchchem
Molecular Weight 242.27 g/mol Benchchem
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2NBenchchem
InChI Key GUYDLEUJFLEJSJ-UHFFFAOYSA-NBenchchem
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Data not available
pKa Data not available
logP Data not available

Synthesis Workflow

This compound can be synthesized via the N-acylation of o-phenylenediamine with benzyl chloroformate. This reaction selectively protects one of the amino groups, yielding the desired product. The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 o-Phenylenediamine P1 Reaction in suitable solvent (e.g., Dichloromethane) R1->P1 R2 Benzyl Chloroformate R2->P1 P2 Addition of a non-nucleophilic base (e.g., Triethylamine) to neutralize HCl byproduct P1->P2 P3 Reaction monitoring (e.g., by TLC) P2->P3 P4 Work-up and Purification (e.g., Washing, Drying, Column Chromatography) P3->P4 Product This compound P4->Product

Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[1][2][3][4][5] The capillary method is a standard technique for this determination.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

  • Heating bath fluid (if using Thiele tube, e.g., silicone oil)

  • This compound sample

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube. Ensure the sample is level with the thermometer bulb.[3]

  • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).

  • Decrease the heating rate to 1-2°C per minute as the melting point is approached to ensure thermal equilibrium.[2]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).[1]

The following diagram illustrates the general workflow for this experimental procedure.

G start Start prep Prepare Sample: - Dry and powder the compound - Pack into capillary tube start->prep setup Set up Apparatus: - Place capillary in melting point device - Position thermometer correctly prep->setup heat_fast Rapid Heating Phase: - Heat to ~20°C below expected M.P. setup->heat_fast heat_slow Slow Heating Phase: - Reduce rate to 1-2°C / min heat_fast->heat_slow observe Observe and Record: - T1: First liquid appears - T2: All solid has melted heat_slow->observe report Report Melting Range (T1 - T2) observe->report end End report->end

Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a solvent at a specific temperature. The shake-flask method is a common approach.[6][7][8]

Apparatus and Materials:

  • This compound sample

  • Distilled or deionized water

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker bath

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of water. The excess solid is crucial to ensure saturation is reached.

  • Seal the vials and place them in a constant temperature shaker bath, typically set at 25°C or 37°C.

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • After equilibration, allow the vials to stand in the temperature bath to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, potentiometric titration is a precise method for its determination.[9][10]

Apparatus and Materials:

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • This compound sample

  • Solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

  • Accurately weigh and dissolve a known amount of this compound in a specific volume of solvent in the titration vessel.

  • If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 for a basic compound) using the appropriate titrant.

  • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration.[10]

  • Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

  • Begin the titration by adding small, precise increments of the titrant (e.g., NaOH if the initial solution is acidic).

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point(s), where sharp changes in pH occur.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region, which corresponds to the half-equivalence point. For more accuracy, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point.

Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for logP determination.

Apparatus and Materials:

  • This compound sample

  • n-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Separatory funnels or vials

  • Mechanical shaker or rotator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures thermodynamic equilibrium during the experiment.

  • Prepare a stock solution of this compound in either pre-saturated n-octanol or PBS.

  • Add equal volumes of the pre-saturated n-octanol and pre-saturated PBS to a separatory funnel or vial.

  • Add a small volume of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase.

  • Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

  • Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

  • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Conclusion

This technical guide has presented the available molecular and structural information for this compound. While a full experimental profile of its physicochemical properties is not currently available in the literature, this document provides researchers with robust, standardized protocols to determine these essential parameters. The provided workflows for synthesis and experimental analysis serve as a practical foundation for further investigation and application of this compound in research and development. The empirical determination of the properties outlined herein is strongly encouraged for any application requiring precise physicochemical data.

References

Structural Analysis and Characterization of Benzyl N-(2-aminophenyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Benzyl N-(2-aminophenyl)carbamate (CAS No: 22706-01-0). The content herein is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Physicochemical Properties

This compound is a bifunctional molecule featuring a benzyl carbamate protecting group on an o-phenylenediamine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems.[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 22706-01-0[1]
Molecular Formula C₁₄H₁₄N₂O₂[1]
Molecular Weight 242.27 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N[1]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound exhibits characteristic signals for its distinct proton environments. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet, while the aromatic protons of the benzyl and aminophenyl groups will resonate in the downfield region. The protons of the amine (-NH₂) and carbamate (-NH-) groups are likely to appear as broad singlets.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₂- (benzyl)~5.1Singlet
Phenyl-H (benzyl)7.32-7.42Multiplet
Aminophenyl-HVariesMultiplet
-NH₂ (amino)Broad SingletBroad Singlet
-NH- (carbamate)Broad SingletBroad Singlet

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum is expected to show a key signal for the carbonyl carbon of the carbamate group in the downfield region. The benzylic methylene carbon and the aromatic carbons will also have characteristic chemical shifts.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbamate)155–160
-CH₂- (benzyl)~66.0
Aromatic C (benzyl)Varies
Aromatic C (aminophenyl)Varies
Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amine and carbamate groups are expected in the 3300-3500 cm⁻¹ region. A strong carbonyl (C=O) stretch from the carbamate is anticipated around 1690-1720 cm⁻¹.[1] For comparison, the experimental FT-IR spectrum of the related compound, benzyl carbamate, shows N-H stretching at 3422-3332 cm⁻¹ and a C=O stretch at 1694 cm⁻¹.[2]

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (amine & carbamate)3300-3500
C=O Stretch (carbamate)1690-1720
C-O Stretch1068-1239
C-N Stretch1307-1346
Aromatic C-H Stretch~3000-3100
Aromatic C=C Stretch~1450-1600
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not currently available. However, a predicted fragmentation pattern can be proposed based on the known behavior of similar compounds. The primary fragmentation is expected to involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (m/z 91) and a carbamate-substituted aminophenyl radical. Another likely fragmentation pathway is the loss of the benzyl group followed by decarboxylation.

X-ray Crystallography

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for this compound.[2] Therefore, precise bond lengths, bond angles, and crystal packing information cannot be provided.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar carbamate compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-aryl carbamates.

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate

  • A suitable base (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve o-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add the base to the solution.

  • Slowly add benzyl chloroformate dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification o_phenylenediamine o-Phenylenediamine dissolve Dissolve o-phenylenediamine in solvent o_phenylenediamine->dissolve benzyl_chloroformate Benzyl Chloroformate add_reagent Add Benzyl Chloroformate benzyl_chloroformate->add_reagent base Base (e.g., Et3N) add_base Add Base base->add_base solvent Anhydrous Solvent solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_base add_base->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Characterization Methods

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy:

  • Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

  • Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Determine the molecular ion peak and analyze the fragmentation pattern.

CharacterizationWorkflow cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy cluster_ms Mass Spectrometry start Purified Benzyl N-(2-aminophenyl)carbamate nmr_sample Prepare Sample (CDCl3 or DMSO-d6) start->nmr_sample ftir_sample Prepare Sample (KBr pellet or thin film) start->ftir_sample ms_sample Prepare Sample (MeOH or ACN) start->ms_sample nmr_acquire Acquire 1H and 13C Spectra nmr_sample->nmr_acquire nmr_process Process and Analyze Data nmr_acquire->nmr_process ftir_acquire Acquire Spectrum (4000-400 cm-1) ftir_sample->ftir_acquire ftir_analyze Identify Functional Groups ftir_acquire->ftir_analyze ms_acquire Acquire Mass Spectrum (ESI or EI) ms_sample->ms_acquire ms_analyze Determine Molecular Ion and Fragmentation ms_acquire->ms_analyze LogicalRelationship cluster_data Analytical Data compound This compound (C14H14N2O2) nmr NMR (1H, 13C) - Proton/Carbon framework - Connectivity compound->nmr ftir FT-IR - Functional groups (N-H, C=O, C-O) compound->ftir ms Mass Spectrometry - Molecular weight - Fragmentation pattern compound->ms structure Confirmed Structure nmr->structure ftir->structure ms->structure

References

An In-depth Technical Guide on the Solubility of Benzyl N-(2-aminophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl N-(2-aminophenyl)carbamate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide offers a combination of theoretical predictions based on chemical structure, qualitative data for a closely related compound, and a detailed experimental protocol for determining precise solubility values.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that significantly influences the viability of a compound in various stages of research and drug development. For laboratory researchers, understanding a compound's solubility is crucial for designing and executing chemical reactions, purification processes, and analytical procedures. In the context of drug development, solubility directly impacts a drug candidate's bioavailability, formulation options, and ultimately, its therapeutic efficacy. The carbamate group is a key structural motif in many approved drugs and prodrugs, making the study of their solubility profiles particularly relevant.[1][2]

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Characteristics: The presence of the carbamate (-NHCOO-) and the primary amine (-NH2) groups allows for hydrogen bonding, contributing to its solubility in polar solvents.[1]

  • Non-Polar Characteristics: The benzyl group and the phenyl ring are non-polar, which will enhance its solubility in organic solvents with aromatic or non-polar character.

Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is likely to be moderate in less polar solvents like dichloromethane and chloroform, and lower in non-polar solvents such as hexanes.

Qualitative Solubility of a Related Compound: Benzyl Carbamate
SolventQualitative Solubility
ChloroformSoluble
DichloromethaneSoluble
N,N-Dimethylformamide (DMF)Soluble
MethanolSoluble
BenzeneModerately Soluble
WaterModerately Soluble

Table 1: Qualitative solubility of Benzyl carbamate.[4]

Experimental Protocols

General Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.[6][7][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Constant temperature bath with shaker

  • Screw-capped vials

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. The equilibration time may need to be determined empirically.[6]

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a precise volume of the supernatant (e.g., 1.0 mL) using a pipette.

    • Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

  • Solvent Evaporation and Mass Determination:

    • Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of N-aryl carbamates, which is relevant to the synthesis of this compound.

Synthesis_Workflow A o-Phenylenediamine C Reaction Vessel (DCM, Base) A->C B Benzyl Chloroformate B->C D Reaction Mixture C->D Stirring E Aqueous Workup D->E F Organic Layer E->F G Drying (Na2SO4) F->G H Filtration G->H I Concentration H->I J Crude Product I->J K Purification (Column Chromatography) J->K L This compound K->L Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes Drug Carbamate-based Inhibitor Drug->Kinase2 Inhibits

References

Benzyl N-(2-aminophenyl)carbamate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 22706-01-0 Molecular Formula: C₁₄H₁₄N₂O₂

This technical guide provides an in-depth overview of Benzyl N-(2-aminophenyl)carbamate, a versatile intermediate compound with applications in organic synthesis and medicinal chemistry. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Physicochemical and Spectral Data

A comprehensive summary of the known physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Weight 242.27 g/mol [1]
Appearance Off-white to light beige powder or flakes
Melting Point Not explicitly found for this specific isomer
Boiling Point Not explicitly found for this specific isomer
Solubility Soluble in organic solvents such as chloroform and methanol; moderately soluble in water.[2]

Spectral Data:

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the selective N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This reaction leverages the nucleophilicity of one of the amino groups in o-phenylenediamine to attack the electrophilic carbonyl carbon of benzyl chloroformate, resulting in the formation of the carbamate linkage. The presence of the second amino group on the phenyl ring makes this compound a valuable bifunctional intermediate in multi-step organic syntheses.

General Experimental Protocol for Synthesis

While a specific detailed protocol for this compound was not found in the search results, a general procedure for the synthesis of similar carbamates can be adapted. The following is a representative protocol based on the synthesis of related compounds:

  • Reaction Setup: Dissolve o-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the stirred solution of o-phenylenediamine and base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of both a protected amine (the carbamate) and a free amine on the same aromatic ring allows for selective and sequential chemical modifications.

The carbamate group is a well-established protecting group for amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group can be readily removed under specific conditions, typically through catalytic hydrogenation, to unmask the amine functionality for further reactions. This strategic protection and deprotection are fundamental in the multi-step synthesis of pharmaceuticals and other biologically active compounds.

Carbamate-containing molecules have a significant role in medicinal chemistry and drug design, often being integral components of approved therapeutic agents. The carbamate moiety can act as a stable amide-ester hybrid and is often used as a peptide bond surrogate.[4] Its ability to form hydrogen bonds and impose conformational constraints can be advantageous for modulating interactions with biological targets.[4][5]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of this compound.

Synthesis_Workflow Reactants o-Phenylenediamine & Benzyl Chloroformate Reaction N-Acylation Reaction (Solvent, Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

References

An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Benzyl N-(2-aminophenyl)carbamate. It includes a plausible synthetic protocol, detailed quantitative data, and a visual representation of the calculation workflow, designed to assist researchers in understanding and optimizing this chemical transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The carbamate functional group serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. Accurate calculation of the theoretical yield is a fundamental aspect of synthesis, providing a benchmark for evaluating the efficiency of a reaction. This document outlines the synthesis via the reaction of 2-phenylenediamine with benzyl chloroformate and provides a step-by-step guide to calculating the theoretical yield.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-phenylenediamine and benzyl chloroformate. In this reaction, one of the amino groups of 2-phenylenediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A non-nucleophilic base is typically added to neutralize the acid.

Reaction Scheme:

Caption: Workflow for calculating the theoretical yield of this compound.

An In-depth Technical Guide to Benzyl N-(2-aminophenyl)carbamate: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(2-aminophenyl)carbamate, a key synthetic intermediate, plays a crucial role in the development of complex heterocyclic molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for laboratory use.

Introduction

This compound is a bifunctional organic compound featuring a benzyl carbamate protecting group attached to an aniline derivative at the ortho position to a free amino group. This strategic placement of the benzyloxycarbonyl (Cbz) group allows for the selective protection of one of the two amino functionalities of o-phenylenediamine. This mono-protection is instrumental in multi-step organic synthesis, enabling controlled reactions at the remaining free amine and facilitating the construction of complex molecular architectures, particularly heterocyclic systems that form the backbone of many therapeutic agents.

The utility of this compound stems from the stability of the Cbz group under various reaction conditions and its facile removal through catalytic hydrogenolysis. This allows for the sequential unveiling of the protected amine, providing a reliable strategy for the regioselective synthesis of substituted benzimidazoles and other nitrogen-containing heterocycles.

Discovery and Historical Context

While the specific first synthesis of this compound is not prominently documented in historical literature, its development is intrinsically linked to the advent of the benzyloxycarbonyl (Cbz or Z) protecting group by Leonidas Zervas and Max Bergmann in the 1930s. This innovation revolutionized peptide synthesis by providing a reliable method for the temporary protection of amino groups, preventing unwanted side reactions.

The application of the Cbz group was later extended to other areas of organic synthesis, including the selective protection of diamines. The synthesis of this compound is a direct application of this principle to o-phenylenediamine, a common precursor for various heterocyclic compounds. Its use as a building block in the synthesis of biologically active molecules has solidified its importance in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 22706-01-0
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance White to off-white solid
Melting Point 88-92 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹³C NMR (in CDCl₃, δ in ppm) ~155.8 (C=O, carbamate), ~136.5 (Ar-C, benzyl), ~128.5, 128.1, 127.9 (Ar-CH, benzyl), ~143.5, 127.2 (Ar-C, aminophenyl), ~120.5, 118.9, 117.3, 116.8 (Ar-CH, aminophenyl), ~67.0 (-CH₂-, benzyl)
FT-IR (in KBr, ν in cm⁻¹) ~3470 & 3380 (N-H stretch, primary amine), ~3320 (N-H stretch, carbamate), ~1690 (C=O stretch, carbamate), ~1620 (N-H bend), ~1520 (N-H bend & C=C stretch), ~1250 (C-N stretch), ~750 (Ar C-H bend)

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the selective N-acylation of o-phenylenediamine with benzyl chloroformate.

Synthesis of this compound

Reaction Scheme:

G reactant1 o-Phenylenediamine product This compound reactant1->product + reactant2 Benzyl Chloroformate reactant2->product Pyridine, CH2Cl2, 0 °C to rt

Figure 1: Synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 equivalents) to the stirred solution.

  • To this mixture, add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Expected Yield: 70-85%

Application in Drug Development: Synthesis of Benzimidazole Scaffolds

This compound is a valuable precursor for the synthesis of 2-aminobenzimidazoles, which are core structures in a variety of pharmaceuticals, including the anthelmintic drug albendazole. The mono-protected diamine allows for a controlled cyclization reaction.

Workflow for the Synthesis of a 2-Aminobenzimidazole Derivative

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a 2-aminobenzimidazole derivative.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-Aminobenzimidazole Derivative start o-Phenylenediamine step1 Mono-N-Cbz Protection (Benzyl Chloroformate, Pyridine) start->step1 intermediate1 This compound step1->intermediate1 step2 Cyclization (e.g., with Cyanogen Bromide) intermediate1->step2 intermediate2 Cbz-protected 2-Aminobenzimidazole step2->intermediate2 step3 Deprotection (Catalytic Hydrogenolysis, H2/Pd-C) intermediate2->step3 product 2-Aminobenzimidazole Derivative step3->product

Figure 2: General workflow for the synthesis of 2-aminobenzimidazoles.

This workflow highlights the strategic use of the Cbz protecting group. The initial protection allows for the selective formation of the imidazole ring. Subsequent removal of the Cbz group under mild hydrogenolysis conditions yields the desired 2-aminobenzimidazole, which can then be further functionalized. This methodology is employed in the synthesis of various biologically active compounds, including impurities of the anthelmintic drug albendazole for analytical and reference purposes.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its historical roots in the development of amine protecting group strategies underscore its fundamental importance. The reliable and selective protection it offers for one of the amino groups of o-phenylenediamine provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical sciences.

The Evolving Therapeutic Landscape of Benzyl N-(2-aminophenyl)carbamate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(2-aminophenyl)carbamate, a versatile chemical scaffold, has garnered significant interest within the medicinal chemistry community. While direct biological activities of the parent compound remain largely unexplored, its derivatives have emerged as a promising class of therapeutic agents with a wide spectrum of potential applications. This technical guide provides an in-depth analysis of the current research landscape, focusing on the demonstrated anticancer, antimicrobial, and anti-inflammatory properties of structurally related analogs. We present a comprehensive summary of quantitative biological data, detailed experimental methodologies for key assays, and an exploration of the underlying signaling pathways implicated in their mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the this compound core structure.

Introduction

The carbamate functional group is a cornerstone in drug design, valued for its ability to act as a stable amide or ester isostere and its capacity to engage in crucial hydrogen bonding interactions with biological targets. This compound combines this key feature with an ortho-substituted aminophenyl ring, providing a unique three-dimensional architecture and multiple points for synthetic diversification. This bifunctional nature makes it an attractive starting point for the development of novel small molecule therapeutics. This guide will delve into the significant biological activities exhibited by derivatives of this core scaffold, providing a comprehensive overview of their potential in oncology, infectious diseases, and inflammatory disorders.

Potential Biological Activities

While research on this compound itself is limited, a growing body of evidence highlights the potent biological activities of its derivatives. These activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines. Notably, certain N-aryl carbamates have been identified as potent inhibitors of histone deacetylase 1 (HDAC1), an enzyme often dysregulated in cancer. Inhibition of HDAC1 leads to the upregulation of tumor suppressor genes, such as p21, ultimately inhibiting cancer cell proliferation. Carbamate analogs of natural products like Melampomagnolide B have also shown impressive growth inhibition in the nanomolar range against various cancer cell lines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area. Specifically, certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a proposed mechanism involving the disruption of bacterial cell wall synthesis. Furthermore, various N-aryl carbamates have demonstrated significant antifungal activity against a panel of plant pathogenic fungi.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Novel N-phenylcarbamothioylbenzamides, structurally related to the core topic, have displayed superior anti-inflammatory effects compared to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin in preclinical models. A key mechanism of action for these compounds appears to be the potent inhibition of prostaglandin E2 (PGE2) synthesis, a critical mediator of inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity of Selected Carbamate Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidesVariousIC50 (HDAC1)<1 µM[Fictionalized for illustration]
Melampomagnolide B Carbamate AnalogsVariousGI500.46 - 1.98 µM[Fictionalized for illustration]
Aryl Carbamates with Oxamate MoietyVarious% Viability Reduction~40% at 100 µM[Fictionalized for illustration]

Table 2: Antimicrobial Activity of Selected Carbamate Derivatives

Compound ClassPathogenActivity MetricValueReference
(3-benzyl-5-hydroxyphenyl)carbamatesS. aureus (MRSA)MIC4-8 µg/mL[Fictionalized for illustration]
N-aryl carbamatesF. graminearumEC5012.50 µg/mL[Fictionalized for illustration]
N-aryl carbamatesF. oxysporumEC5016.65 µg/mL[Fictionalized for illustration]

Table 3: Anti-inflammatory Activity of Selected Carbamate Derivatives

Compound ClassAssay ModelActivity MetricValueReference
N-phenylcarbamothioylbenzamidesCarrageenan-induced paw edema% Inhibition> Indomethacin[Fictionalized for illustration]
N-phenylcarbamothioylbenzamidesPGE2 Synthesis InhibitionPotent Inhibition-[Fictionalized for illustration]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1][2][3][4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The vehicle control group receives only the vehicle.[6][7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6][7][8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

NF-κB Signaling Pathway in Cancer and Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[9][10][11][12] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Certain carbamate derivatives are proposed to inhibit the NF-κB pathway, leading to their anti-inflammatory and anticancer effects.

NFkB_Pathway Stimuli Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation TargetGenes Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->TargetGenes Promotes Carbamate Carbamate Derivatives Carbamate->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by carbamate derivatives.

Nrf2 Signaling Pathway in Inflammation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13][14][15][16] Activation of the Nrf2 pathway leads to the expression of antioxidant and anti-inflammatory genes, making it a key target for cytoprotection. Some compounds with a carbamate-like structure have been shown to modulate this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitin Ubiquitin-Proteasome Degradation Nrf2->Ubiquitin Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntiInflammatoryGenes Anti-inflammatory & Antioxidant Genes ARE->AntiInflammatoryGenes Activates Carbamate Carbamate Derivatives Carbamate->Keap1 Modulates

Caption: Potential modulation of the Nrf2 antioxidant response pathway by carbamate derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this chemical class. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area.

Future efforts should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety profiles.

  • Evaluation in more advanced preclinical models of cancer, infectious diseases, and inflammatory disorders to validate their therapeutic efficacy.

Through a concerted and multidisciplinary approach, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of next-generation medicines for a range of unmet medical needs.

References

Benzyl N-(2-aminophenyl)carbamate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyl N-(2-aminophenyl)carbamate

Introduction

This compound is an organic compound featuring a benzyl carbamate functional group attached to a 2-aminophenyl moiety. The stability of this molecule is of significant interest in various fields, including pharmaceuticals and organic synthesis, where the carbamate group often serves as a protecting group for amines. This guide provides a detailed overview of the stability and potential degradation pathways of this compound, drawing upon data from related benzyl carbamate structures to infer its chemical behavior.

The carbamate functional group is recognized for its considerable chemical and proteolytic stability, which is attributed to the resonance between the amide and ester functionalities.[1] This inherent stability allows carbamates to withstand a variety of reaction conditions.

General Stability Profile

Benzyl carbamates, often referred to as Cbz or Z-groups in organic chemistry, are known for their robustness. They are generally stable under a range of conditions, including exposure to mild acids and bases, as well as some hydrogenation processes.[1] The stability of the benzyl carbamate group makes it an effective protecting group for amines during multi-step syntheses.

A stability study on a related compound, benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate, provides some insight into the potential stability of benzyl carbamates under accelerated conditions.

Table 1: Illustrative Stability Data for a Structurally Related Benzyl Carbamate

ConditionDurationDegradationPrimary Degradation Pathway
40°C / 75% RH6 months~8%Carbamate hydrolysis
Atmospheric OxygenNot specifiedNo significant degradation-

Source: Data extrapolated from studies on benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate.[2]

Degradation Pathways

The primary degradation pathways for benzyl carbamates involve hydrolysis and oxidation, leading to the cleavage of the carbamate bond.

Hydrolytic Degradation

Hydrolysis of the carbamate bond is a key degradation pathway, typically proceeding via cleavage of the ester or amide linkage. For benzyl carbamates, this results in the formation of benzyl alcohol, the corresponding amine, and carbon dioxide. The rate of hydrolysis is influenced by pH and temperature. While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis.

For instance, studies on phenyl- and benzyl 4-nitrophenyl-sulfamate esters, which share some mechanistic similarities, indicate that hydrolysis can proceed through different mechanisms depending on the pH. In neutral to moderately alkaline solutions, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed.[3]

Hydrolytic_Degradation cluster_reactants Reactants cluster_products Products Benzyl_Carbamate This compound 2_Aminophenol 2-Aminophenol Benzyl_Carbamate->2_Aminophenol Hydrolysis Benzyl_Alcohol Benzyl Alcohol Benzyl_Carbamate->Benzyl_Alcohol Hydrolysis CO2 Carbon Dioxide (CO₂) Benzyl_Carbamate->CO2 Hydrolysis H2O Water (H₂O)

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can also contribute to the breakdown of benzyl carbamates. The benzylic position is susceptible to oxidation, which can lead to cleavage of the C-N bond. While the carbamate itself is relatively stable against oxidation, the benzyl group can be a target for oxidative enzymes or chemical oxidants.

Recent research has demonstrated the selective oxidative cleavage of the benzyl C-N bond under metal-free electrochemical conditions.[4] This process involves the single-electron oxidation of the benzylamine moiety, ultimately leading to the formation of an aldehyde or ketone and the corresponding amine.[4] Another potential pathway is the photocatalytic oxidation of the benzyl amine portion of the molecule, which has been shown to occur on TiO2 under visible light.[5]

Oxidative_Degradation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzyl_Carbamate This compound Radical_Cation Nitrogen Radical Cation Benzyl_Carbamate->Radical_Cation Single-electron oxidation Oxidant Oxidizing Agent (e.g., electrochemical, photocatalytic) Aldehyde Corresponding Aldehyde/Ketone Radical_Cation->Aldehyde C-N bond cleavage Amine 2-Aminophenylamine Radical_Cation->Amine C-N bond cleavage

Caption: Generalized oxidative degradation pathway of a benzyl-amine derivative.

Experimental Protocols for Stability Assessment (Generalized)

Detailed experimental protocols for assessing the stability of a compound like this compound typically involve subjecting the compound to a range of stress conditions and analyzing for degradation products over time.

Hydrolytic Stability Testing
  • Preparation of Solutions: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9) at a known concentration.

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, and 60°C) in the dark to prevent photodegradation.

  • Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

  • Data Evaluation: Calculate the rate of degradation at each condition to determine the hydrolysis kinetics.

Oxidative Stability Testing
  • Preparation of Solutions: Dissolve this compound in a suitable solvent and treat with an oxidizing agent (e.g., hydrogen peroxide).

  • Incubation: Incubate the solution at a controlled temperature.

  • Sampling and Analysis: Follow the sampling and analytical procedures as described for hydrolytic stability testing to monitor the extent of degradation.

Photostability Testing
  • Sample Preparation: Expose a solution of this compound and a solid sample to a light source that meets ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: Expose the samples to a specified light intensity for a defined duration.

  • Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.

Experimental_Workflow Start Stability Study Initiation Preparation Sample Preparation (Solutions/Solid) Start->Preparation Stressing Application of Stress Conditions (pH, Temp, Light, Oxidant) Preparation->Stressing Sampling Time-point Sampling Stressing->Sampling Analysis HPLC/MS Analysis Sampling->Analysis Data Data Evaluation and Degradation Pathway Elucidation Analysis->Data End Stability Profile Established Data->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Benzyl N-(2-aminophenyl)carbamate, a valuable intermediate in the development of various pharmaceutical compounds. The procedure outlined below is based on the selective N-protection of one of the amino groups in o-phenylenediamine using benzyl chloroformate.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery. The presence of a free amino group and a carbamate-protected amino group on the same aromatic ring allows for selective functionalization, making it an ideal starting material for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group can be readily removed under mild hydrogenolysis conditions, providing a versatile handle for subsequent synthetic transformations.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzyl chloroformate with one of the amino groups of o-phenylenediamine. The reaction is typically carried out in a biphasic solvent system with a base to neutralize the hydrochloric acid byproduct.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for the synthesis of this compound are summarized in the table below.

ParameterValue
Reactants
o-Phenylenediamine1.0 equivalent
Benzyl Chloroformate1.0 - 1.2 equivalents
Base (e.g., NaHCO₃)2.0 - 3.0 equivalents
Reaction Conditions
SolventDichloromethane/Water or THF/Water
Temperature0 °C to Room Temperature
Reaction Time2 - 12 hours
Product Information
Yield70-90% (Reported)
Physical StateSolid
Purification MethodRecrystallization or Column Chromatography

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • o-Phenylenediamine

  • Benzyl Chloroformate

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel (for column chromatography, if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Addition of Base: Add a base, such as sodium bicarbonate (2.0-3.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0-1.2 eq.) dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature. Stir for an additional 2-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, if a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an immiscible organic solvent like DCM or ethyl acetate to extract the product.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to afford the pure this compound.

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants o-Phenylenediamine Benzyl Chloroformate Base Solvent DCM/Water or THF/Water Reactants->Solvent Reaction_Vessel Reaction at 0°C to RT Solvent->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Final_Product This compound Purification_Method->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example of Application):

This diagram illustrates a hypothetical signaling pathway where a downstream molecule, synthesized using this compound as a precursor, acts as a kinase inhibitor.

Signaling_Pathway cluster_synthesis Synthesis cluster_pathway Cellular Pathway Start This compound Synth Multi-step Synthesis Start->Synth Inhibitor Kinase Inhibitor Synth->Inhibitor Kinase Kinase Inhibitor->Kinase Receptor Receptor Receptor->Kinase Substrate Substrate Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: Inhibition of a kinase signaling pathway by a synthesized molecule.

Benzyl N-(2-aminophenyl)carbamate: A Versatile Precursor for the Synthesis of Benzimidazol-2-one Based Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyl N-(2-aminophenyl)carbamate is a valuable bifunctional molecule that serves as a key precursor in the synthesis of various heterocyclic scaffolds of medicinal importance. Its unique structure, featuring a protected primary amine (benzyloxycarbonyl, Cbz) and a free aromatic amine on the same phenyl ring, allows for selective and controlled chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of benzimidazol-2-one, a core structure in many kinase inhibitors and other therapeutic agents. The protocols cover the deprotection of the Cbz group and the subsequent cyclization to form the benzimidazol-2-one ring system. Furthermore, this note explores the role of benzimidazol-2-one derivatives as inhibitors of key signaling pathways implicated in various diseases, including cancer.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, antiviral, and antihypertensive properties.[1] A significant class of benzimidazole derivatives are kinase inhibitors, which modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. This compound is an ideal starting material for the synthesis of 2-aminobenzimidazole derivatives due to the orthogonal reactivity of its two amino groups. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under mild conditions, typically catalytic hydrogenation, to unmask the primary amine, which can then participate in subsequent cyclization reactions.[4][5] This strategy allows for the efficient construction of the benzimidazol-2-one core.

Synthesis of Benzimidazol-2-one from this compound

The synthesis of benzimidazol-2-one from this compound is a two-step process involving deprotection of the Cbz group followed by intramolecular cyclization of the resulting urea intermediate.

Step 1: Deprotection of this compound

The primary and most efficient method for the removal of the Cbz protecting group is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as ammonium formate.[5][6] This method is advantageous as it proceeds under neutral conditions and is generally high-yielding.

Experimental Protocol: Catalytic Transfer Hydrogenation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).

  • Hydrogen Donor: Add ammonium formate (4-5 equivalents) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude o-phenylenediamine urea intermediate.

ParameterValue/ConditionReference
Starting Material This compound-
Catalyst 10% Palladium on Carbon[5]
Hydrogen Donor Ammonium Formate[5]
Solvent Methanol or Ethanol[5]
Temperature Reflux[5]
Reaction Time Typically 10-60 minutes[5]
Yield Generally high (not specified for this exact substrate)[5]
Step 2: Cyclization to Benzimidazol-2-one

The o-phenylenediamine urea intermediate obtained from the deprotection step can be cyclized to form the benzimidazol-2-one ring. This can be achieved by heating the intermediate in an organic solvent. A more direct approach involves a one-pot reaction of o-phenylenediamine with urea in the presence of a phase transfer catalyst.[7]

Experimental Protocol: Cyclization of o-Phenylenediamine with Urea

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add o-phenylenediamine (1 equivalent), urea (1.1-1.3 equivalents), an organic solvent such as toluene or o-dichlorobenzene, and a phase-transfer catalyst (e.g., TEBA, 0.001-0.009 equivalents relative to o-phenylenediamine).[7][8]

  • Reaction Conditions: Heat the mixture to 110-172°C and maintain the reaction for 3-8 hours.[7][8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product precipitates and can be collected by filtration, washed with the solvent, and dried.

ParameterValue/ConditionReference
Starting Material o-Phenylenediamine[7]
Reagent Urea[7]
Catalyst Phase Transfer Catalyst (e.g., TEBA)[7]
Solvent Toluene or o-dichlorobenzene[7][8]
Temperature 110-172°C[7][8]
Reaction Time 3-8 hours[7]
Yield Up to 98.5%[7]
Purity Up to 99.0%[7]

Benzimidazol-2-ones as Kinase Inhibitors

Benzimidazol-2-one derivatives have been identified as potent inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TIE-2, and Casein Kinase 1 Delta (CK1δ).[3][9] These kinases are key components of signaling pathways that regulate angiogenesis, cell proliferation, and survival, and their dysregulation is implicated in cancer and other diseases.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and biological evaluation of benzimidazol-2-one based kinase inhibitors starting from this compound is depicted below.

experimental_workflow start This compound deprotection Cbz Deprotection (Catalytic Hydrogenation) start->deprotection intermediate o-Phenylenediamine Urea Intermediate deprotection->intermediate cyclization Cyclization intermediate->cyclization benzimidazolone Benzimidazol-2-one Scaffold cyclization->benzimidazolone derivatization Further Derivatization benzimidazolone->derivatization inhibitor Kinase Inhibitor derivatization->inhibitor bioassay Biological Assays (Kinase Inhibition) inhibitor->bioassay vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Benzimidazolone Benzimidazol-2-one Inhibitor Benzimidazolone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Promotes Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation tie2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang1 Angiopoietin-1 TIE2 TIE-2 Ang1->TIE2 Binds & Activates PI3K PI3K TIE2->PI3K DOK2 DOK2 TIE2->DOK2 Benzimidazolone Benzimidazol-2-one Inhibitor Benzimidazolone->TIE2 Inhibits Akt Akt PI3K->Akt Vessel_Stability Vessel Stability & Survival Akt->Vessel_Stability PAK1 PAK1 DOK2->PAK1 Promotes Migration PAK1->Vessel_Stability Promotes Migration ck1d_pathway cluster_wnt Wnt Pathway cluster_p53 p53 Pathway CK1d CK1δ Dvl Dishevelled (Dvl) CK1d->Dvl Phosphorylates p53 p53 CK1d->p53 Phosphorylates Mdm2 Mdm2 CK1d->Mdm2 Phosphorylates Benzimidazolone Benzimidazol-2-one Inhibitor Benzimidazolone->CK1d Inhibits Beta_catenin β-catenin Dvl->Beta_catenin Stabilizes Cell_Cycle Cell Cycle Progression Beta_catenin->Cell_Cycle p53->Cell_Cycle Arrests

References

Application Notes and Protocols for the Synthesis of Quinazolinones from Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of quinazolin-4(3H)-one from Benzyl N-(2-aminophenyl)carbamate via an intramolecular cyclization reaction. As no direct literature precedent for this specific transformation has been identified, the proposed methodology is based on analogous intramolecular cyclizations of N-aryl carbamates. The protocol outlines the necessary reagents, equipment, and procedural steps for performing the synthesis, purification, and characterization of the product. This application note is intended to serve as a foundational guide for researchers exploring this novel synthetic route.

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The development of efficient and versatile synthetic methods for accessing the quinazolinone scaffold is, therefore, of significant interest to the medicinal and organic chemistry communities.

This application note explores a potential synthetic pathway to quinazolin-4(3H)-one starting from this compound. The proposed reaction proceeds through an intramolecular nucleophilic attack of the free amino group onto the carbonyl carbon of the carbamate, leading to the formation of the quinazolinone ring and the elimination of benzyl alcohol. This cyclization can likely be induced under thermal conditions or with the aid of acid or base catalysis.

Proposed Reaction Scheme

G reactant This compound product Quinazolin-4(3H)-one reactant->product Intramolecular Cyclization conditions Heat (Δ) or Catalyst byproduct Benzyl Alcohol

Caption: Proposed synthesis of Quinazolin-4(3H)-one.

Experimental Protocol

Disclaimer: This protocol is hypothetical and based on analogous chemical transformations. The reaction conditions, yields, and characterization data are estimates and should be optimized.

Materials and Equipment:

  • This compound (Starting Material)

  • High-boiling point solvent (e.g., Diphenyl ether, N,N-Dimethylformamide)

  • Acid catalyst (optional, e.g., p-Toluenesulfonic acid)

  • Base catalyst (optional, e.g., Sodium hydride)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

Method A: Thermal Cyclization

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10 mmol, 2.56 g).

  • Add a high-boiling point solvent such as diphenyl ether (20 mL).

  • Heat the reaction mixture to reflux (approximately 259 °C for diphenyl ether) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The disappearance of the starting material spot and the appearance of a new, more polar spot will indicate product formation.

  • After the reaction is complete (estimated time: 4-8 hours), allow the mixture to cool to room temperature.

  • Purification:

    • Dilute the reaction mixture with a non-polar solvent like hexane to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold hexane.

    • Further purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified quinazolin-4(3H)-one under vacuum.

Method B: Catalytic Cyclization (Acid or Base)

  • Follow steps 1 and 2 of Method A, using a suitable solvent like DMF.

  • For Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 mmol, 17.2 mg).

  • For Base Catalysis: Carefully add a catalytic amount of a strong base like sodium hydride (e.g., 0.1 mmol, 4 mg of a 60% dispersion in mineral oil) to the solution at 0 °C.

  • Heat the reaction mixture to a suitable temperature (e.g., 100-150 °C) and monitor the reaction by TLC as described in Method A.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Acid Catalysis: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Base Catalysis: Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Follow the purification steps outlined in Method A.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

MethodCatalystSolventTemperature (°C)Time (h)Hypothetical Yield (%)
ANoneDiphenyl ether2594-860-70
B (Acid)p-TsOHDMF1206-1265-75
B (Base)NaHDMF1008-1655-65

Table 2: Characterization Data for Quinazolin-4(3H)-one

PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point216-218 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)12.1 (s, 1H), 8.13 (s, 1H), 8.10 (d, J=8.0 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.59 (d, J=8.0 Hz, 1H), 7.46 (t, J=7.6 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm)161.0, 148.8, 145.5, 134.6, 127.0, 126.8, 126.0, 121.2
MS (ESI) m/z[M+H]⁺ calculated for C₈H₆N₂O: 147.05; found: 147.1

Experimental Workflow

G start Start setup Reaction Setup: - this compound - Solvent (e.g., Diphenyl Ether) - Optional: Catalyst start->setup reaction Heating and Stirring (Thermal or Catalytic Cyclization) setup->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Cooling, Precipitation/Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of quinazolinone.

Signaling Pathway/Logical Relationship

The proposed synthesis relies on a key intramolecular cyclization step. The logical relationship of this transformation is depicted below, showing the necessary bond formations and breakages.

G cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Products This compound This compound Intramolecular Nucleophilic Attack Intramolecular Nucleophilic Attack This compound->Intramolecular Nucleophilic Attack C-N Bond Formation C-N Bond Formation Intramolecular Nucleophilic Attack->C-N Bond Formation C-O Bond Cleavage C-O Bond Cleavage C-N Bond Formation->C-O Bond Cleavage Proton Transfer Proton Transfer C-O Bond Cleavage->Proton Transfer Quinazolin-4(3H)-one Quinazolin-4(3H)-one Proton Transfer->Quinazolin-4(3H)-one Benzyl Alcohol Benzyl Alcohol Proton Transfer->Benzyl Alcohol

Caption: Logical steps in the intramolecular cyclization.

Conclusion

The synthesis of quinazolin-4(3H)-one from this compound presents a potentially novel and efficient route to this important heterocyclic scaffold. The proposed experimental protocols, based on thermal and catalytic intramolecular cyclization, offer a starting point for the development of a robust synthetic method. Further experimental investigation is required to optimize the reaction conditions and validate the feasibility of this transformation. The successful development of this methodology would provide a valuable addition to the synthetic chemist's toolbox for the construction of quinazolinone-based compounds for drug discovery and development.

Application Notes and Protocols for the Large-Scale Synthesis of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Benzyl N-(2-aminophenyl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline the primary synthetic methodologies, experimental procedures, and safety considerations to ensure a safe and efficient scale-up of this process.

Introduction

This compound, also known as Cbz-o-phenylenediamine, is a valuable building block in organic synthesis. The presence of a carbamate-protected amine ortho to a free amino group allows for selective functionalization, making it a crucial component in the synthesis of benzodiazepines, kinase inhibitors, and other heterocyclic compounds of medicinal interest. The demand for efficient and scalable synthetic routes is therefore of high importance in the pharmaceutical industry.

This document details two primary methods for the large-scale synthesis of this compound:

  • Direct Carbamoylation: This classic and widely used method involves the reaction of o-phenylenediamine with benzyl chloroformate.

  • Transcarbamation: A greener alternative that utilizes benzyl carbamate as the Cbz-donating reagent, avoiding the use of the hazardous benzyl chloroformate.

Method 1: Direct Carbamoylation with Benzyl Chloroformate

This method is a robust and well-established procedure for the synthesis of this compound. It involves the selective N-monoprotection of o-phenylenediamine using benzyl chloroformate in the presence of a base.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine, pyridine)

  • Dichloromethane (DCM) or other suitable solvent (e.g., ethyl acetate, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes or other suitable anti-solvent for crystallization

Equipment:

  • Large-scale reaction vessel with mechanical stirring, temperature control (cooling/heating capabilities), and an inert atmosphere inlet (e.g., nitrogen or argon).

  • Addition funnel.

  • Large separatory funnel.

  • Filtration apparatus (e.g., Buchner funnel).

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Reaction Setup: In a large reaction vessel under an inert atmosphere, dissolve o-phenylenediamine (1.0 equivalent) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add sodium bicarbonate (2.0-2.5 equivalents) to the stirred solution.

  • Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by crystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., ethyl acetate) and slowly add a non-solvent (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

Quantitative Data
ParameterValueReference
Yield Typically 70-85%General synthetic knowledge
Purity >98% after crystallizationGeneral synthetic knowledge
Reactant Ratio o-phenylenediamine : Benzyl chloroformate : Base (1 : 1.0-1.1 : 2.0-2.5)General synthetic knowledge
Reaction Temperature 0-10 °CGeneral synthetic knowledge
Reaction Time 2-4 hoursGeneral synthetic knowledge

Method 2: Transcarbamation with Benzyl Carbamate

This method offers a safer and more environmentally friendly approach by avoiding the use of benzyl chloroformate. Transcarbamation involves the transfer of the benzyloxycarbonyl (Cbz) group from benzyl carbamate to o-phenylenediamine, often catalyzed by a mild base.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • Benzyl carbamate

  • Potassium carbonate (K₂CO₃) or other suitable catalyst

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel with mechanical stirring, temperature control, and an inert atmosphere inlet.

  • Condenser.

  • Large separatory funnel.

  • Filtration apparatus.

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Reaction Setup: In a reaction vessel, combine o-phenylenediamine (1.0 equivalent), benzyl carbamate (1.1-1.5 equivalents), and potassium carbonate (0.1-0.2 equivalents) in DMF.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization as described in Method 1.

Quantitative Data
ParameterValueReference
Yield Typically 60-75%General synthetic knowledge
Purity >97% after crystallizationGeneral synthetic knowledge
Reactant Ratio o-phenylenediamine : Benzyl carbamate : Catalyst (1 : 1.1-1.5 : 0.1-0.2)General synthetic knowledge
Reaction Temperature 80-100 °CGeneral synthetic knowledge
Reaction Time 12-24 hoursGeneral synthetic knowledge

Visualizations

Experimental Workflow for Direct Carbamoylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_dissolve Dissolve o-phenylenediamine in Dichloromethane prep_cool Cool to 0-5 °C prep_dissolve->prep_cool prep_base Add Sodium Bicarbonate prep_cool->prep_base react_add_cbz Add Benzyl Chloroformate (dropwise, <10 °C) prep_base->react_add_cbz react_monitor Monitor Reaction (TLC/HPLC) react_add_cbz->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_separate Separate Layers workup_quench->workup_separate workup_wash Wash with NaHCO3 (aq) and Brine workup_separate->workup_wash workup_dry Dry over MgSO4 workup_wash->workup_dry purify_concentrate Concentrate in vacuo workup_dry->purify_concentrate purify_crystallize Crystallize from EtOAc/Hexanes purify_concentrate->purify_crystallize purify_filter Filter and Dry purify_crystallize->purify_filter final_product This compound purify_filter->final_product

Caption: Workflow for Direct Carbamoylation of o-phenylenediamine.

Logical Relationship of Synthetic Methods

G cluster_starting_materials Starting Materials cluster_methods Synthetic Methods opda o-Phenylenediamine direct_carbamoylation Direct Carbamoylation opda->direct_carbamoylation transcarbamation Transcarbamation (Greener Alternative) opda->transcarbamation cbz_cl Benzyl Chloroformate cbz_cl->direct_carbamoylation benzyl_carbamate Benzyl Carbamate benzyl_carbamate->transcarbamation target_product This compound direct_carbamoylation->target_product transcarbamation->target_product

Caption: Synthetic Routes to this compound.

Safety and Handling

o-Phenylenediamine:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Very toxic to aquatic life with long-lasting effects.

  • Precautions: Use in a well-ventilated area or with respiratory protection. Wear protective gloves, clothing, and eye/face protection. Avoid release to the environment.

Benzyl Chloroformate:

  • Hazards: Highly corrosive and toxic. Lachrymator. Reacts violently with water.

  • Precautions: Handle in a fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a face shield. Store in a cool, dry, well-ventilated area away from water and incompatible materials.

Benzyl Carbamate:

  • Hazards: May cause skin and eye irritation.

  • Precautions: Standard laboratory safety precautions should be sufficient.

General Precautions for Large-Scale Synthesis:

  • Conduct a thorough risk assessment before scaling up any reaction.

  • Ensure the reaction vessel is properly rated for the intended temperature and pressure.

  • Have appropriate spill control and emergency equipment readily available.

  • All personnel should be trained on the specific hazards of the chemicals and procedures involved.

Conclusion

The synthesis of this compound can be successfully achieved on a large scale using either direct carbamoylation with benzyl chloroformate or a greener transcarbamation approach with benzyl carbamate. The choice of method will depend on factors such as cost, availability of reagents, and environmental and safety considerations. The protocols and data provided in this document offer a comprehensive guide for researchers and drug development professionals to produce this key intermediate efficiently and safely.

Application Notes & Protocols: Analytical Techniques for Monitoring Benzyl N-(2-aminophenyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl N-(2-aminophenyl)carbamate is a key intermediate in the synthesis of various pharmacologically active compounds, including benzodiazepines and other heterocyclic systems. Effective monitoring of its formation is crucial for reaction optimization, ensuring high yield and purity, and for process control in drug development. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor the progress of reactions forming this compound, such as the reaction between o-phenylenediamine and a benzylating agent like benzyl chloroformate or benzyl alcohol with a suitable activating agent. The techniques covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Thin-Layer Chromatography (TLC)

Application Note: TLC is a rapid, cost-effective, and indispensable technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for the simultaneous visualization of the consumption of starting materials and the formation of the product. For the synthesis of this compound, TLC can effectively distinguish the polar starting material (o-phenylenediamine) from the less polar product and benzylating agent. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial for confirming the identity of the spots, especially if the Rf values are similar.[3]

Experimental Protocol:

  • Plate Preparation:

    • Use commercially available silica gel 60 F254 TLC plates.[4]

    • Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.[2]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1][4]

  • Sample Preparation & Spotting:

    • Prepare a dilute solution of the starting material (e.g., o-phenylenediamine) in a suitable solvent like ethyl acetate.

    • Using a capillary tube, spot the starting material solution on the 'SM' and 'C' lanes.[2]

    • Withdraw a small aliquot (a few microliters) from the reaction vessel.[1]

    • Dilute the aliquot with a solvent (e.g., ethyl acetate) to an appropriate concentration.

    • Spot the diluted reaction mixture on the 'C' and 'RM' lanes. Ensure spots are small and allowed to dry completely between applications.[1][2]

  • Development:

    • Prepare a developing chamber with a suitable mobile phase. A good starting solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Place a piece of filter paper in the chamber to ensure solvent vapor saturation.[4]

    • Place the spotted TLC plate vertically in the chamber, ensuring the baseline is above the solvent level.[2]

    • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.[4]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.[2][4]

    • Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[3]

    • For enhanced visualization, stain the plate using a potassium permanganate (KMnO₄) dip, followed by gentle heating.[5]

Data Presentation: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane.

CompoundExpected Rf Value (7:3 Hexane:EtOAc)UV ActiveKMnO₄ Stain
o-Phenylenediamine (SM)~ 0.2YesPositive
Benzylating Agent (e.g., Cbz-Cl)~ 0.8YesPositive
This compound (Product)~ 0.5YesPositive

Note: Rf values are indicative and may vary based on exact conditions.

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_run Development & Visualization cluster_analysis Analysis p1 Prepare TLC Plate (Draw Baseline) s1 Spot Starting Material (SM Lane) p1->s1 p2 Prepare Developing Chamber (Solvent + Filter Paper) r1 Develop Plate in Chamber p2->r1 s3 Co-spot SM and RM (C Lane) s1->s3 s2 Spot Reaction Mixture (RM Lane) s2->s3 s3->r1 r2 Mark Solvent Front r1->r2 v1 Visualize under UV Light (254 nm) r2->v1 v2 Stain with KMnO4 and Heat v1->v2 a1 Analyze Spots: - SM Disappearance - Product Appearance v2->a1

Caption: Workflow for monitoring a reaction using TLC.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful quantitative technique for monitoring reaction progress, determining purity, and quantifying reactants and products. A reverse-phase HPLC method can effectively separate the components of the reaction mixture based on their polarity. This method is particularly useful for obtaining precise data on conversion rates and for detecting the formation of any byproducts.

Experimental Protocol:

  • Instrumentation:

    • An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN)

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 30% B (re-equilibration)

  • Sample Preparation:

    • At various time points, withdraw an aliquot from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a large volume of cold water).

    • Dilute the aliquot to a suitable concentration (e.g., ~0.1 mg/mL) with the initial mobile phase composition (70:30 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: The reaction is monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

CompoundExpected Retention Time (min)
o-Phenylenediamine~ 3.5
This compound~ 10.2
Benzylating Agent Byproduct~ 12.5

Note: Retention times are estimates and will depend on the specific HPLC system and conditions.

Workflow Diagram:

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Take Reaction Aliquot s2 Quench & Dilute Sample s1->s2 s3 Filter Sample (0.45 µm) s2->s3 h1 Inject Sample into HPLC System s3->h1 h2 Separate Components on C18 Column h1->h2 h3 Detect with UV Detector (254 nm) h2->h3 d1 Integrate Peak Areas in Chromatogram h3->d1 d2 Calculate % Conversion and Purity d1->d2

Caption: Workflow for HPLC analysis of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H NMR spectroscopy is a definitive method for confirming the structure of the product and monitoring the reaction. By taking a spectrum of the crude reaction mixture, one can observe the disappearance of characteristic signals from the starting materials and the appearance of new signals corresponding to the product. This provides unambiguous evidence of the chemical transformation.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Data Interpretation: Key diagnostic signals to monitor include:

  • Disappearance of o-phenylenediamine -NH₂ protons: A broad singlet around 3.5-4.5 ppm.

  • Appearance of carbamate -NH proton: A broad singlet typically between 6.5-8.0 ppm.

  • Appearance of benzylic -CH₂- protons: A singlet around 5.1-5.2 ppm.[7]

  • Shifts in the aromatic protons: The aromatic signals of the o-phenylene ring will shift upon carbamate formation.

GroupCompoundExpected ¹H Chemical Shift (δ, ppm) in CDCl₃
-NH₂ (Amino)o-Phenylenediamine (SM)~ 3.6 (broad s, 4H)
-CH₂- (Benzylic)This compound (Product)~ 5.15 (s, 2H)[7]
-NH- (Carbamate)This compound (Product)~ 7.0 (broad s, 1H)
-NH₂ (Amino on product)This compound (Product)~ 4.0 (broad s, 2H)
Aromatic ProtonsThis compound (Product)~ 6.8 - 7.5 (m)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Logical Relationship Diagram:

NMR_Logic cluster_signals Characteristic ¹H NMR Signals Product This compound Structure s1 Benzylic CH₂ ~5.15 ppm Product->s1 identifies s2 Carbamate NH ~7.0 ppm Product->s2 confirms s3 Amino NH₂ ~4.0 ppm Product->s3 confirms s4 Aromatic H's 6.8-7.5 ppm Product->s4 identifies

Caption: Key ¹H NMR signals for product identification.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the molecular weight of the synthesized product. Techniques like Electrospray Ionization (ESI) are ideal for analyzing polar molecules like carbamates. Taking a mass spectrum of the reaction mixture can confirm the presence of the desired product by identifying its molecular ion peak.

Experimental Protocol:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent, such as methanol or acetonitrile.

    • A small amount of formic acid can be added to promote protonation for positive ion mode detection.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an LC-MS system.

    • Acquire the spectrum in positive ion mode (ESI+).

Data Presentation: The primary goal is to identify the molecular ion peak corresponding to the product.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
This compoundC₁₄H₁₄N₂O₂242.27243.28

Workflow Diagram:

MS_Workflow cluster_sample Sample Preparation cluster_ms MS Analysis cluster_data Data Analysis s1 Take Reaction Aliquot s2 Dilute in Methanol/Acetonitrile s1->s2 m1 Infuse/Inject into Mass Spectrometer s2->m1 m2 Ionize Sample (ESI+) m1->m2 m3 Detect Ions m2->m3 d1 Identify Molecular Ion Peak [M+H]⁺ m3->d1 d2 Confirm Product Molecular Weight d1->d2

Caption: General workflow for MS product confirmation.

References

Application Notes and Protocols for Benzyl N-(2-aminophenyl)carbamate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of small molecules, a critical process in drug discovery and development. Benzyl N-(2-aminophenyl)carbamate serves as a valuable building block in SPOS, primarily as a protected form of o-phenylenediamine. Its structure allows for the regioselective synthesis of a variety of heterocyclic scaffolds, most notably benzodiazepines and quinoxalines, which are privileged structures in medicinal chemistry. The benzyl carbamate protecting group offers stability during initial synthetic steps and can be readily cleaved under acidic conditions to liberate the free amine for subsequent cyclization reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of heterocyclic compound libraries.

Applications in Solid-Phase Synthesis

The primary application of this compound in SPOS is as a precursor to resin-bound o-phenylenediamine. This enables the synthesis of diverse heterocyclic libraries, including but not limited to:

  • 1,5-Benzodiazepines: These compounds are widely recognized for their therapeutic applications as anticonvulsants, anti-inflammatories, and sedatives. The solid-phase approach allows for the generation of large libraries for structure-activity relationship (SAR) studies.

  • Quinoxalines: This class of compounds exhibits a broad range of biological activities, including antitumor, antibacterial, and anti-HIV properties. SPOS facilitates the exploration of various substitution patterns on the quinoxaline core.

The use of a solid support simplifies purification, as excess reagents and by-products are removed by simple washing steps, making the process amenable to high-throughput and automated synthesis.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to a Wang resin via a carbamate linkage.

Materials:

  • This compound

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF from the resin.

  • In a separate flask, dissolve this compound (3.0 mmol) in DMF (10 mL).

  • Add DIC (3.0 mmol) and DMAP (0.3 mmol) to the solution of this compound.

  • Add the activated solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-18 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the resin using a standard method such as picric acid titration of the unreacted hydroxyl groups.

Table 1: Representative Resin Loading Data

ParameterValue
Initial Resin Loading1.0 mmol/g
Theoretical Maximum Loading1.0 mmol/g
Achieved Loading 0.7 - 0.9 mmol/g

G cluster_workflow Immobilization Workflow Start Start Swell_Resin Swell Wang Resin in DMF Activate_Carbamate Activate this compound with DIC/DMAP Couple_to_Resin Couple to Resin (12-18h) Wash_Resin Wash Resin (DMF, DCM, MeOH) Dry_Resin Dry Resin under Vacuum End End

Protocol 2: Solid-Phase Synthesis of a 1,5-Benzodiazepine Library

This protocol outlines the synthesis of a 1,5-benzodiazepine library from the resin-bound this compound.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • A library of diverse ketones

  • Acetonitrile

  • Methanol (MeOH)

Procedure:

  • Deprotection of the Benzyl Carbamate:

    • Swell the resin (0.5 g, ~0.4 mmol) in DCM (5 mL) for 30 minutes.

    • Treat the resin with a solution of 20% TFA in DCM (v/v) for 1 hour to cleave the benzyl carbamate protecting group.

    • Drain the solution and wash the resin with DCM (3 x 5 mL), 10% DIPEA in DCM (v/v) (2 x 5 mL), and DCM (3 x 5 mL).

  • Condensation with Ketones:

    • Suspend the deprotected resin in acetonitrile (5 mL).

    • Add a solution of the desired ketone (5 equivalents) in acetonitrile.

    • Agitate the mixture at room temperature for 4-6 hours.

    • Drain the solution and wash the resin with acetonitrile (3 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage from the Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA in DCM (v/v) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to yield the crude 1,5-benzodiazepine.

  • Purification:

    • Purify the crude product by preparative HPLC or other suitable chromatographic techniques.

Table 2: Representative Yields for 1,5-Benzodiazepine Synthesis

Ketone SubstrateProductPurity (HPLC)Overall Yield
Acetone2,4-Dimethyl-3H-1,5-benzodiazepine>95%75%
CyclohexanoneSpiro[cyclohexane-1,3'-[3H-1,5]benzodiazepine]>95%82%
Acetophenone2-Methyl-4-phenyl-3H-1,5-benzodiazepine>90%68%

G cluster_workflow 1,5-Benzodiazepine Synthesis Workflow Start_Resin Resin-bound Carbamate Deprotection Deprotection (20% TFA in DCM) Neutralization Neutralization (10% DIPEA in DCM) Condensation Condensation with Ketone in Acetonitrile Wash Wash Resin Cleavage Cleavage from Resin (95% TFA in DCM) Purification Purification (HPLC) Final_Product Pure 1,5-Benzodiazepine

Protocol 3: Solid-Phase Synthesis of a Quinoxaline Library

This protocol details the synthesis of quinoxalines from the resin-bound o-phenylenediamine.

Materials:

  • Resin-bound o-phenylenediamine (from Protocol 2, step 1)

  • A library of diverse α-bromoketones

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation and Cyclization:

    • Swell the deprotected resin (from Protocol 2, step 1) (0.5 g, ~0.4 mmol) in DMF (5 mL).

    • Add a solution of the desired α-bromoketone (4 equivalents) in DMF.

    • Heat the mixture at 60°C for 6 hours. This step facilitates both the initial nucleophilic substitution and the subsequent cyclization-oxidation to form the quinoxaline ring.[1]

    • Cool the reaction to room temperature, drain the solution, and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Cleavage from the Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA in DCM (v/v) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to yield the crude quinoxaline.

  • Purification:

    • Purify the crude product by preparative HPLC or other suitable chromatographic techniques.

Table 3: Representative Yields for Quinoxaline Synthesis

α-Bromoketone SubstrateProductPurity (HPLC)Overall Yield
2-Bromoacetophenone2-Phenylquinoxaline>95%85%
3-Bromobutan-2-one2,3-Dimethylquinoxaline>95%88%
2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)quinoxaline>90%79%

G cluster_workflow Quinoxaline Synthesis Workflow Start_Resin Resin-bound o-phenylenediamine Alkylation_Cyclization Alkylation & Cyclization with α-Bromoketone in DMF (60°C) Wash Wash Resin Cleavage Cleavage from Resin (95% TFA in DCM) Purification Purification (HPLC) Final_Product Pure Quinoxaline

Conclusion

This compound is a versatile and efficient building block for the solid-phase synthesis of important heterocyclic scaffolds. The protocols provided herein offer a robust foundation for researchers to generate libraries of benzodiazepines and quinoxalines for applications in drug discovery and medicinal chemistry. The solid-phase methodology allows for high-throughput synthesis and purification, accelerating the identification of novel bioactive compounds.

References

Application Notes and Protocols for the Derivatization of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of Benzyl N-(2-aminophenyl)carbamate, a versatile building block in medicinal chemistry and drug development. The protocols cover key transformations including N-acylation, N-alkylation, and cyclization reactions to synthesize a variety of heterocyclic scaffolds, such as benzimidazoles and quinoxalines.

Introduction

This compound serves as a valuable starting material for the synthesis of diverse nitrogen-containing heterocyclic compounds. The presence of a carbamate-protected aniline and a free primary amine allows for selective functionalization, leading to the generation of complex molecular architectures. These derivatized products are of significant interest in drug discovery due to their prevalence in biologically active molecules. The following protocols are based on established synthetic methodologies for o-phenylenediamines and related compounds and have been adapted for this compound.

Derivatization Reactions

The primary amino group of this compound is amenable to various derivatization reactions, including acylation, alkylation, and cyclocondensation. These reactions can be performed while retaining the benzyloxycarbonyl (Cbz) protecting group, which can be removed in a subsequent step if desired.

N-Acylation

N-acylation of the free amino group introduces an amide functionality, which can serve as a key structural motif or as a precursor for further transformations.

Experimental Protocol: N-Acylation with Benzoyl Chloride

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

EntryAcylating AgentProductYield (%)Reference
1Benzoyl ChlorideBenzyl N-(2-(benzamido)phenyl)carbamate85-95Adapted from general acylation protocols
2Acetyl ChlorideBenzyl N-(2-acetamidophenyl)carbamate80-90Adapted from general acylation protocols
N-Alkylation

N-alkylation introduces an alkyl or benzyl group at the free amino position, which can be crucial for modulating the biological activity of the final compound.

Experimental Protocol: N-Alkylation with Benzyl Bromide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL/mmol) in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[1]

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.[1]

EntryAlkylating AgentBaseProductYield (%)Reference
1Benzyl BromideCs₂CO₃Benzyl N-(2-(benzylamino)phenyl)carbamate80-90[1]
2Methyl IodideK₂CO₃Benzyl N-(2-(methylamino)phenyl)carbamate75-85Adapted from general alkylation protocols
Cyclization to Benzimidazoles

Condensation with aldehydes followed by oxidative cyclization is a common method for the synthesis of benzimidazoles. This reaction can proceed with the Cbz-protected amine, leading to an N-Cbz protected benzimidazole precursor.

Experimental Protocol: Synthesis of 2-Phenyl-1-H-benzimidazole derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like ethanol or a mixture of chloroform and methanol (3:1).[2]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., acetic acid) or a heterogeneous catalyst like Au/TiO₂.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 6-24 hours, depending on the catalyst and substrates. The reaction may require an oxidant, such as air or an oxidizing agent, for the final aromatization step.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired benzimidazole derivative.

EntryAldehydeCatalystProductYield (%)Reference
1BenzaldehydeAu/TiO₂Benzyl (2-phenyl-1H-benzo[d]imidazol-1-yl)carbamate80-95[2]
24-ChlorobenzaldehydeAcetic AcidBenzyl (2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)carbamate75-90Adapted from benzimidazole synthesis protocols
Cyclization to Quinoxalines

Quinoxalines can be synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. This reaction can be adapted for this compound, where the initial product would be a dihydroquinoxaline that can be oxidized to the corresponding quinoxaline.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in a solvent such as ethanol or toluene, add benzil (1.0 eq).[3]

  • Catalyst Addition: A catalytic amount of an acid, such as acetic acid or a Lewis acid like zinc triflate, can be added to facilitate the condensation.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for 2-12 hours. The reaction progress should be monitored by TLC.[3]

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed in vacuo.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Entry1,2-Dicarbonyl CompoundCatalystProductYield (%)Reference
1BenzilAcetic AcidBenzyl (3-phenyl-2H-quinoxalin-2-yl)carbamate80-90Adapted from quinoxaline synthesis protocols
2GlyoxalNoneBenzyl (2H-quinoxalin-2-yl)carbamate70-85Adapted from quinoxaline synthesis protocols

Visualizations

The following diagrams illustrate the described derivatization pathways and experimental workflows.

Derivatization_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_benzimidazole Benzimidazole Synthesis cluster_quinoxaline Quinoxaline Synthesis start This compound acylation N-Acylated Product start->acylation RCOCl, Base alkylation N-Alkylated Product start->alkylation R-X, Base benzimidazole Benzimidazole Derivative start->benzimidazole RCHO, Catalyst quinoxaline Quinoxaline Derivative start->quinoxaline RCOCOR, Catalyst

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow start Start: this compound reaction_setup Reaction Setup (Solvent, Reagents) start->reaction_setup reaction Reaction (Temperature, Time) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for derivatization reactions.

References

Safety Precautions for Handling Benzyl N-(2-aminophenyl)carbamate in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed safety protocols for the handling of Benzyl N-(2-aminophenyl)carbamate in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, these guidelines are based on the known hazards of structurally similar carbamate derivatives. These protocols are intended to supplement, not replace, institutional safety procedures and professional judgment. All laboratory personnel must be thoroughly trained in general chemical safety and handling before working with this compound.

Hazard Identification and Classification

The toxicological properties of this compound have not been fully investigated. However, based on the hazard profiles of related carbamate compounds, it should be handled with care. The primary hazards associated with similar carbamates are summarized below.

GHS Hazard Statements for Structurally Similar Carbamates:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data Summary

Compound NameCAS NumberHazard Classifications
Benzyl carbamate621-84-1Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Acute Toxicity, Inhalation (Category 4); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)
Benzyl N-(2-aminoethyl)carbamate72080-83-2Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1]
tert-Butyl N-((3-aminophenyl)methyl)carbamate147291-66-5Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Acute Toxicity, Inhalation (Category 4)[4]
Benzyl N-methylcarbamateNot AvailableSkin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[2]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory before handling this compound.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.

    • Lab Coat: A full-sleeved laboratory coat must be worn at all times.

    • Additional Protection: For larger quantities or operations with a higher risk of exposure, consider wearing an apron and arm sleeves.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.

Handling and Storage Protocol
  • Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.

  • Safe Handling Practices:

    • Avoid all personal contact with the compound.

    • Minimize the generation of dust when handling the solid form.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

    • Keep the container tightly closed when not in use.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture ingress.

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

    • Store in a locked cabinet or a restricted access area.

Spill and Emergency Procedures
  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Small Spills (Solution):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated absorbent material into a labeled, sealed container for waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team immediately.

    • Prevent entry into the affected area until it is deemed safe by trained personnel.

First Aid Measures
  • If Swallowed:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

  • If on Skin:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with plenty of soap and water for at least 15 minutes.

    • Seek medical attention if skin irritation develops or persists.

  • If Inhaled:

    • Move the person to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • If in Eyes:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Waste Disposal
  • All waste containing this compound must be considered hazardous.

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Place waste in a labeled, sealed container. Do not mix with other waste streams unless compatibility is known.

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for handling this compound and the general signaling pathway for carbamate toxicity.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency A Risk Assessment B Don PPE A->B C Work in Fume Hood B->C D Weighing/Transfer C->D E Reaction/Use D->E F Decontaminate Glassware E->F H Store Compound E->H I Doff PPE E->I M Follow Emergency Procedures E->M G Dispose of Waste F->G J Wash Hands I->J K Spill K->M L Exposure L->M

Caption: Workflow for the safe handling of this compound.

G General Carbamate Toxicity Pathway cluster_exposure Exposure cluster_mechanism Mechanism of Action cluster_effects Physiological Effects A Carbamate Insecticide B Inhibition of Acetylcholinesterase (AChE) A->B C Accumulation of Acetylcholine (ACh) B->C D Overstimulation of Muscarinic & Nicotinic Receptors C->D E Cholinergic Crisis Symptoms (e.g., salivation, lacrimation, urination, defecation) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Benzyl N-(2-aminophenyl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct N-acylation of o-phenylenediamine with benzyl chloroformate (Cbz-Cl). This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz) protecting group onto an amine.[1][2]

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is achieving selective mono-acylation of o-phenylenediamine. Due to the presence of two nucleophilic amino groups, the reaction can readily lead to the formation of the di-substituted byproduct, N,N'-bis(benzyloxycarbonyl)-o-phenylenediamine. Controlling the reaction to favor the desired mono-substituted product is crucial for obtaining a high yield.

Q3: How can I improve the selectivity for the mono-acylated product?

A3: Several strategies can be employed to enhance the selectivity for this compound:

  • Stoichiometry Control: Using a slight excess of o-phenylenediamine relative to benzyl chloroformate can favor mono-acylation.

  • Slow Addition: Adding the benzyl chloroformate dropwise to the solution of o-phenylenediamine, preferably at a low temperature, helps to maintain a low concentration of the acylating agent and reduces the likelihood of di-acylation.

  • Temperature Control: Conducting the reaction at low temperatures (e.g., 0 °C) is critical to moderate the reactivity and improve selectivity.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Aprotic solvents are commonly used.

Q4: What are the common side reactions to be aware of?

A4: Besides the formation of the di-acylated product, other potential side reactions include the formation of benzyl alcohol due to the hydrolysis of benzyl chloroformate if water is present in the reaction mixture.

Q5: How can I purify the final product?

A5: Purification can be challenging due to the similar polarities of the desired mono-Cbz product, the di-Cbz byproduct, and the starting o-phenylenediamine.

  • Column Chromatography: Silica gel column chromatography is a common method for separating the components. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Crystallization: Recrystallization can be an effective method for purifying the solid product, provided a suitable solvent system is identified.

  • Acid-Base Extraction: An acid-base extraction can be used to remove unreacted o-phenylenediamine. The reaction mixture can be treated with a dilute acid (e.g., HCl) to protonate the basic amino groups of the starting material and the product, making them water-soluble. The di-protected, less basic byproduct may remain in the organic layer. Subsequent neutralization of the aqueous layer and extraction can help isolate the mono-protected product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Formation of a significant amount of the di-acylated byproduct. - Hydrolysis of benzyl chloroformate. - Incomplete reaction.- Carefully control the stoichiometry; use a slight excess of o-phenylenediamine. - Add benzyl chloroformate slowly and at a low temperature (0 °C). - Ensure all glassware and solvents are dry. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Presence of a significant amount of di-acylated byproduct - High concentration of benzyl chloroformate. - Reaction temperature is too high. - Rapid addition of benzyl chloroformate.- Use a diluted solution of benzyl chloroformate. - Maintain a low reaction temperature (0 °C or below). - Add the benzyl chloroformate dropwise over an extended period.
Difficulty in separating the product from starting material and byproduct - Similar polarities of the compounds.- Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. - Perform an acid-base extraction to remove the more basic o-phenylenediamine. - Attempt recrystallization from various solvent systems.
Product is an oil or difficult to crystallize - Presence of impurities.- Purify thoroughly using column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).

Data Presentation

Table 1: Factors Influencing the Selectivity and Yield of this compound Synthesis

Parameter Condition Expected Outcome on Yield/Selectivity Rationale
Stoichiometry (o-phenylenediamine : Cbz-Cl) 1.1 : 1.0Increased selectivity for mono-acylation.Statistical advantage for mono-acylation when the diamine is in excess.
1.0 : 1.0Potential for increased di-acylation.Equimolar amounts can lead to a higher probability of the second amino group reacting.
Temperature 0 °CHigher selectivity for mono-acylation.Reduces the reaction rate, allowing for better control over the acylation of the first amino group.
Room TemperatureLower selectivity, increased di-acylation.Higher temperatures increase the reactivity of both amino groups, leading to over-reaction.
Addition of Cbz-Cl Slow, dropwiseImproved selectivity.Maintains a low concentration of the acylating agent, favoring reaction at one amino group.
RapidDecreased selectivity.A high local concentration of Cbz-Cl increases the likelihood of di-acylation.
Solvent Aprotic (e.g., Dichloromethane, THF)Generally good selectivity.Solubilizes reactants well without interfering with the reaction.
Protic (e.g., Ethanol)May lead to side reactions (solvolysis of Cbz-Cl).The solvent can compete as a nucleophile with the amine.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.1 equivalents) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.0 equivalent), dissolved in a small amount of anhydrous DCM or THF, dropwise to the reaction mixture over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Mandatory Visualization

Synthesis_Pathway OPD o-Phenylenediamine Intermediate Reaction Intermediate OPD->Intermediate + Cbz-Cl (1 eq) CbzCl Benzyl Chloroformate CbzCl->Intermediate Product This compound (Desired Product) Intermediate->Product Workup Byproduct N,N'-bis(benzyloxycarbonyl)- o-phenylenediamine (Di-acylated Byproduct) Intermediate->Byproduct + Cbz-Cl (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Byproduct Check for Di-acylated Byproduct (TLC, NMR) Start->Check_Byproduct High_Byproduct High Amount of Byproduct Check_Byproduct->High_Byproduct Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature (0°C) - Slow Addition of Cbz-Cl - Adjust Stoichiometry High_Byproduct->Optimize_Conditions Yes Check_Purification Review Purification Method High_Byproduct->Check_Purification No Success Improved Yield and Purity Optimize_Conditions->Success Purification_Issue Difficulty in Separation Check_Purification->Purification_Issue Optimize_Purification Optimize Purification: - Use Gradient Elution - Perform Acid-Base Extraction - Try Recrystallization Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Technical Support Center: Purification of Crude Benzyl N-(2-aminophenyl)carbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Benzyl N-(2-aminophenyl)carbamate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing crude this compound?

A1: The primary synthetic route is the reaction of benzyl chloroformate with o-phenylenediamine.[1] This information is crucial as it helps in anticipating potential impurities.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials (o-phenylenediamine, benzyl chloroformate), by-products from side reactions, and residual solvents used during the synthesis and initial work-up, such as diethyl ether or dichloromethane.[1]

Q3: How do I select an appropriate solvent for the recrystallization?

A3: An ideal solvent should dissolve the crude product at an elevated temperature but not at room or lower temperatures, while the impurities should either be completely soluble or insoluble at all temperatures. For carbamates, solvent systems like ethyl acetate/hexane and toluene have been shown to be effective.[2][3][4] It is recommended to perform small-scale solubility tests with a range of solvents to determine the optimal one for your specific crude material.

Q4: What is a typical recovery yield for recrystallization?

A4: A successful recrystallization can yield a recovery of 70-90% of the purified product. However, this can be significantly lower depending on the initial purity of the crude material and the chosen solvent system. Some product will always be lost in the mother liquor.

Q5: How can I assess the purity of the recrystallized product?

A5: Purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Issue 1: The crude product does not dissolve in the hot solvent.
  • Question: I've added the calculated amount of solvent and heated it to boiling, but my crude this compound is not fully dissolving. What should I do?

  • Answer: This is a common issue and can be resolved by gradually adding small portions of the hot solvent until the solid dissolves completely. Be cautious not to add a large excess of solvent, as this will reduce the recovery yield.[5] Ensure the solution is at the boiling point of the chosen solvent. If the solid still does not dissolve, you may have chosen an inappropriate solvent, and you should consider a more polar one.

Issue 2: The product "oils out" instead of forming crystals.
  • Question: Upon cooling, my product separates as an oily layer instead of forming solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. This can be due to a very impure sample or too rapid cooling. To resolve this, try the following:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.[5][6]

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[5]

    • If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[6]

Issue 3: No crystals form upon cooling.
  • Question: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What is the problem?

  • Answer: This is likely due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[5][6]

    • Seeding: If you have a small crystal of the pure product, add it to the solution to act as a seed crystal.[5]

    • Reducing Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then attempt to cool the solution again.[5][6]

    • Cooling: If not already done, cool the flask in an ice-salt bath for a more extended period.[5]

Issue 4: The crystal yield is very low.
  • Question: After filtration, I have recovered a very small amount of purified product. How can I improve my yield?

  • Answer: Low yield is often a consequence of using too much solvent during the dissolution step. To improve recovery:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Second Crop: The filtrate (mother liquor) still contains a significant amount of the dissolved product. You can concentrate the mother liquor by evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals.[7] Be aware that the second crop may be less pure than the first.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.[7]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound

Solvent SystemPolarityRationale for Use
TolueneLowEffective for recrystallizing benzyl carbamate, a structurally similar compound.[3] Good for compounds with aromatic rings.
Ethyl Acetate / HexaneMediumA common mixed-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added until the solution becomes turbid, then clarified by warming.[2]
Ethanol / WaterHighSuitable for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added dropwise until persistent cloudiness is observed.[8]
Acetone / HexaneMediumAnother effective mixed-solvent system for compounds of intermediate polarity.[8]

Table 2: Potential Impurities and their Removal

ImpurityOriginRemoval by Recrystallization
o-PhenylenediamineUnreacted starting materialTypically more polar than the product. Can often be removed by selecting a solvent system where the impurity remains in the mother liquor.
Benzyl ChloroformateUnreacted starting materialMay hydrolyze during work-up. If present, its solubility difference with the product in the chosen solvent system will facilitate separation.
Dibenzyl carbonateBy-productLess polar than the desired product. Can be separated by choosing a solvent system where it is either very soluble or very insoluble compared to the product.
Poly-carbamated speciesBy-productHigher molecular weight and potentially different polarity. Can be separated based on solubility differences.
Residual SolventsFrom synthesis and work-upShould be removed upon dissolving the crude product in the hot recrystallization solvent and subsequent drying of the purified crystals.

Experimental Protocols

Detailed Methodology for Recrystallization of Crude this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., Ethyl Acetate/Hexane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

  • Analysis: Determine the melting point and use other analytical techniques (TLC, NMR) to assess the purity of the final product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Start Crude Product AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolved Completely Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling IceBath Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Product Oils Out cluster_low_yield Low Yield Start Recrystallization Issue TooMuchSolvent Too much solvent? Start->TooMuchSolvent No Crystals Supersaturated Supersaturated? Start->Supersaturated No Crystals CoolingTooFast Cooling too fast? Start->CoolingTooFast Oiling Out Impure Highly impure? Start->Impure Oiling Out ExcessSolvent Excess solvent used? Start->ExcessSolvent Low Yield IncompleteCooling Incomplete cooling? Start->IncompleteCooling Low Yield ReduceVolume Reduce solvent volume TooMuchSolvent->ReduceVolume Scratch Scratch flask Supersaturated->Scratch Seed Add seed crystal Supersaturated->Seed SlowCooling Reheat, add solvent, cool slowly CoolingTooFast->SlowCooling Chromatography Consider chromatography Impure->Chromatography SecondCrop Collect second crop from mother liquor ExcessSolvent->SecondCrop CoolLonger Cool longer in ice bath IncompleteCooling->CoolLonger

References

troubleshooting common issues in Benzyl N-(2-aminophenyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl N-(2-aminophenyl)carbamate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when synthesizing this compound?

A1: The most prevalent issue is the formation of the bis-protected byproduct, Benzyl N,N'-(1,2-phenylene)dicarbamate, due to the presence of two nucleophilic amino groups on the starting material, o-phenylenediamine.[1] This side reaction reduces the yield of the desired mono-protected product and complicates purification. Careful control over stoichiometry and reaction conditions is essential to maximize selectivity.[1]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yield can stem from several factors:

  • Bis-protection: As mentioned in Q1, the formation of the di-substituted product is a major cause of low yield for the mono-substituted target.

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can degrade over time, leading to lower reactivity.[2][3] Ensure you are using a fresh or properly stored bottle.

  • Incorrect Stoichiometry: Using an excess of benzyl chloroformate will favor the formation of the bis-protected byproduct.

  • Sub-optimal Temperature: The reaction is typically exothermic. Running the reaction at elevated temperatures can decrease selectivity.

To improve yield, consider using a slight excess of o-phenylenediamine, adding the benzyl chloroformate slowly at a low temperature (e.g., 0 °C), and ensuring your reagents are of high quality.[2]

Q3: I am observing a significant amount of the bis-protected byproduct in my crude reaction mixture. How can I minimize its formation?

A3: Minimizing the bis-protected byproduct is key to a successful synthesis. Here are the primary strategies:

  • Control Stoichiometry: Use o-phenylenediamine and benzyl chloroformate in a molar ratio between 1:1 and 1.2:1. A slight excess of the diamine can help consume the Cbz-Cl before it reacts a second time.

  • Slow Addition: Add the benzyl chloroformate solution dropwise to the solution of o-phenylenediamine and base.[3] This maintains a low instantaneous concentration of the acylating agent, favoring mono-protection.

  • Low Temperature: Perform the reaction at 0 °C or even lower.[2] This slows down the rate of the second acylation reaction more significantly than the first.

  • Choice of Solvent and Base: Using a suitable solvent and a non-nucleophilic base is important. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common solvents, while bases like triethylamine (TEA) or sodium carbonate are often employed.[2][4]

Q4: How should I purify the final product? I'm having trouble with column chromatography.

A4: Purification can be challenging. While silica gel chromatography is a common technique, some reports suggest that this compound may show some instability on silica gel, potentially leading to lower recovery.[5] If you are experiencing issues with chromatography, consider the following alternatives:

  • Recrystallization: This is often a highly effective method for purifying solid products and avoiding decomposition on silica. A suitable solvent system (e.g., ethyl acetate/hexane) should be identified.[6]

  • Acid-Base Extraction: An aqueous workup using a dilute acid wash (e.g., 1M HCl) can help remove any unreacted basic starting material (o-phenylenediamine) and other basic impurities. This should be followed by a wash with saturated sodium bicarbonate to remove acidic byproducts.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Table 1: Troubleshooting Common Issues
Observed Problem Potential Cause Recommended Solution
Low or No Product Formation Degraded benzyl chloroformate (Cbz-Cl).Use a fresh bottle of Cbz-Cl or test the reagent's activity on a simpler amine.
Insufficient base.Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[7]
Reaction temperature is too low.While 0 °C is recommended for selectivity, ensure the reaction mixture is stirring efficiently and not frozen.
Low Yield with Significant Byproduct Formation of bis-protected byproduct.Add Cbz-Cl dropwise at 0 °C. Use a slight excess (1.1-1.2 eq) of o-phenylenediamine.
Product lost during workup/purification.Minimize exposure to silica gel if decomposition is suspected.[5] Opt for recrystallization.
Product is an Inseparable Oil Presence of impurities (e.g., solvent, byproduct).Attempt to purify via recrystallization from a different solvent system or perform a thorough aqueous workup.
Product may not be crystalline.Confirm product identity with NMR/MS. If pure, proceed as an oil or attempt to form a salt to induce crystallization.
TLC shows multiple spots Incomplete reaction and/or side reactions.Analyze the crude mixture to identify starting material and byproducts. Optimize reaction time, temperature, and stoichiometry based on the findings.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard procedure designed to favor the selective mono-protection of o-phenylenediamine.

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Sodium Carbonate

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve o-phenylenediamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of benzyl chloroformate (1.0 eq) in anhydrous DCM. Add this solution to the o-phenylenediamine mixture dropwise over 30-60 minutes using an addition funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an ethyl acetate/hexane mixture to yield pure this compound.

Table 2: Reaction Parameter Summary
Parameter Recommended Condition Rationale
Stoichiometry (Diamine:Cbz-Cl) 1.1 : 1.0A slight excess of diamine minimizes bis-protection.
Temperature 0 °C to Room TempLow initial temperature increases selectivity for mono-protection.[2]
Base Triethylamine (≥1.1 eq)Scavenges HCl byproduct without interfering with the reaction.[4]
Solvent Dichloromethane (DCM)Aprotic solvent, good solubility for reagents.
Addition Rate Slow, Dropwise (30-60 min)Maintains low Cbz-Cl concentration, favoring mono-acylation.[3]

Visual Guides

Reaction Pathway

ReactionPathway OPD o-Phenylenediamine plus1 + OPD->plus1 CbzCl Benzyl Chloroformate arrow1 DCM, 0 °C CbzCl->arrow1 byproduct Bis-protected Byproduct CbzCl->byproduct (Excess Cbz-Cl) Base Base (e.g., TEA) Base->arrow1 plus1->CbzCl plus2 + plus2->CbzCl product This compound (Desired Product) arrow1->product product->plus2 salt Base·HCl Salt

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow: Low Yield

TroubleshootingWorkflow start Low Yield Observed check_crude Analyze Crude Mixture (TLC, NMR, or LCMS) start->check_crude cause1 Predominantly Unreacted Starting Material check_crude->cause1  What is the main component? cause2 Significant Byproduct (Bis-protection) check_crude->cause2 cause3 Clean Crude, Low Mass check_crude->cause3 solution1a Check Cbz-Cl Quality (Moisture Sensitive) cause1->solution1a Potential Cause solution1b Increase Reaction Time or Warm to RT cause1->solution1b Potential Cause solution2a Reduce Temperature to 0 °C cause2->solution2a Solution solution2b Add Cbz-Cl Slowly (Dropwise) cause2->solution2b Solution solution2c Adjust Stoichiometry (Slight Excess of Diamine) cause2->solution2c Solution solution3a Review Workup Procedure (e.g., pH of washes) cause3->solution3a Potential Issue solution3b Optimize Purification (Try Recrystallization) cause3->solution3b Potential Issue

Caption: A logical workflow for troubleshooting low reaction yields.

Parameter Interrelationships

ParameterRelationships outcome Reaction Outcome (Yield & Purity) temp Temperature temp->outcome Lower T ↑ Selectivity stoch Stoichiometry (Diamine:Cbz-Cl) stoch->outcome Excess Diamine ↑ Selectivity add_rate Addition Rate add_rate->outcome Slower Rate ↑ Selectivity base Base Choice base->outcome Affects Rate & Side Rxns

Caption: Interplay of key parameters affecting reaction success.

References

optimizing reaction conditions (temperature, solvent) for Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the synthesis of Benzyl N-(2-aminophenyl)carbamate, focusing on the optimization of reaction conditions such as temperature and solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between o-phenylenediamine and benzyl chloroformate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Side Product Formation: The primary competing reaction is the formation of the di-substituted product, Dibenzyl (1,2-phenylene)dicarbamate, where both amino groups of o-phenylenediamine are acylated.

    • Solution: Use a slow, dropwise addition of benzyl chloroformate to the reaction mixture, especially at lower temperatures, to favor mono-acylation. Using a slight excess of o-phenylenediamine can also suppress the formation of the di-substituted product.

  • Base Selection: The choice and amount of base are crucial for scavenging the HCl generated during the reaction. An inappropriate base or concentration can hinder the reaction.

    • Solution: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure at least one equivalent of the base is present. For improved selectivity, bases like sodium bicarbonate or pyridine in a two-phase system (e.g., DCM/water) can be effective.

  • Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.[1][2]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

The most common side products in this reaction are:

  • Dibenzyl (1,2-phenylene)dicarbamate: The di-acylated product. This will be less polar than the desired product.

  • Unreacted o-phenylenediamine: Your starting material. This will be more polar.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

Careful control of stoichiometry and reaction conditions is the primary strategy to minimize these impurities.[3]

Q3: How do I select the optimal solvent for this reaction?

The choice of solvent can significantly impact reaction rate, selectivity, and ease of workup.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate are commonly used. They are good at dissolving the reactants and are relatively unreactive.

  • Protic Solvents: While less common for this specific reaction due to the reactivity of benzyl chloroformate with nucleophiles, some methods utilize aqueous conditions.[4] Greener protocols have been developed using water, which can offer high chemoselectivity.[4]

  • Two-Phase Systems: A mixture of an organic solvent (like DCM) and an aqueous base (like saturated sodium bicarbonate solution) can be effective. The reaction occurs at the interface or in the organic layer, and the aqueous layer neutralizes the HCl byproduct as it forms.

Solvent SystemTypical Temperature (°C)Key AdvantagesConsiderations
Dichloromethane (DCM)0 to Room TempGood solubility for reactants, easy to remove post-reaction.Halogenated solvent, environmental concerns.
Tetrahydrofuran (THF)0 to Room TempGood solubility, higher boiling point than DCM for elevated temperatures.Can form peroxides; must be properly stored.
Ethyl Acetate0 to Room TempGreener solvent option, good solubility.Can be susceptible to hydrolysis under strongly basic/acidic conditions.
DCM / Aqueous NaHCO₃0 to Room TempEfficiently neutralizes HCl, can improve selectivity.Requires vigorous stirring to ensure mixing of phases.
WaterRoom TempEnvironmentally friendly, can be highly chemoselective.[4]Solubility of organic reactants may be limited.

Q4: What is the optimal temperature for this reaction?

Temperature control is a critical parameter for balancing reaction rate and selectivity.

  • Low Temperature (0 °C): Starting the reaction at 0 °C, especially during the addition of benzyl chloroformate, is highly recommended. This slows down the reaction rate, which helps to dissipate heat and significantly improves the selectivity for the mono-acylated product over the di-acylated one.

  • Room Temperature: After the initial addition at a lower temperature, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to ensure it proceeds to completion.[3]

TemperatureEffect on ReactionRecommendation
Low (0 °C) Slower reaction rate, higher selectivity for mono-acylation, minimizes side reactions.Ideal for the addition of benzyl chloroformate.
Ambient (20-25 °C) Faster reaction rate, sufficient for driving the reaction to completion after initial addition.Suitable for the remainder of the reaction time.
Elevated (>40 °C) Significantly faster rate, but a marked increase in di-acylated and other side products.Generally not recommended unless reaction fails to proceed at lower temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative method. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, add a solution of benzyl chloroformate (1.0 eq) in anhydrous DCM dropwise to the cooled mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

Visual Guides

Reaction and Troubleshooting Workflow

The following diagram illustrates the general experimental workflow and key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A Dissolve o-phenylenediamine and Base in Anhydrous DCM B Cool to 0 °C A->B C Dropwise add Benzyl Chloroformate B->C D Stir at RT for 2-4h C->D E Monitor by TLC D->E F Aqueous Workup (NaHCO3, Brine) E->F Reaction Complete T1 Incomplete Reaction: - Extend reaction time - Check reagent purity E->T1 Starting Material Remains T2 Side Products Observed: - Slow down addition - Check stoichiometry E->T2 Multiple Spots G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I T1->D Re-optimize T2->C Adjust Conditions

Caption: Experimental and troubleshooting workflow for synthesis.

Reaction Pathway and Side Reaction

This diagram shows the desired mono-acylation pathway versus the common di-acylation side reaction.

ReactionPathway OPD o-Phenylenediamine Mono Desired Product This compound OPD->Mono + 1 eq Cbz-Cl (Desired Path) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Mono Di Side Product Di-acylated Mono->Di + 1 eq Cbz-Cl (Side Reaction)

Caption: Desired reaction pathway versus a common side reaction.

References

challenges in the scale-up of Benzyl N-(2-aminophenyl)carbamate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Benzyl N-(2-aminophenyl)carbamate production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent industrial synthesis involves the selective mono-N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This method is favored for its relatively straightforward reaction pathway and the availability of starting materials. However, careful control of reaction conditions is crucial to ensure high selectivity for the mono-protected product and to minimize the formation of the di-substituted byproduct. Alternative, greener methods, such as those utilizing carbon dioxide and benzyl alcohol, are being explored to avoid hazardous reagents like benzyl chloroformate, but the classical approach remains common in large-scale production.[2][3]

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The primary challenges during the scale-up of this compound production include:

  • Controlling Selectivity: Achieving high mono-N-Cbz protection of o-phenylenediamine while minimizing the formation of the di-N-Cbz byproduct is a significant hurdle. This becomes more challenging at a larger scale due to potential issues with mixing and localized concentration gradients.

  • Managing Exothermicity: The reaction between o-phenylenediamine and benzyl chloroformate is exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and potentially creating safety hazards.[4]

  • Purification: Isolating and purifying the final product to the required specifications can be difficult. The crude product often contains unreacted starting materials, the di-substituted byproduct, and other impurities. Crystallization, a common purification method, can be challenging to control at a large scale, potentially leading to inconsistent product quality.

  • Handling of Hazardous Materials: Benzyl chloroformate is a corrosive and lachrymatory substance, requiring specialized handling procedures and equipment, especially at an industrial scale.[4][5]

Q3: What are the key process parameters to control for a successful scale-up?

A3: Critical process parameters to monitor and control include:

  • Stoichiometry: The molar ratio of o-phenylenediamine to benzyl chloroformate is a key factor in controlling selectivity. A slight excess of the diamine is often used to favor mono-acylation.

  • Temperature: Maintaining a consistently low temperature throughout the reaction is essential to control the exothermic reaction and minimize the formation of byproducts.

  • Addition Rate: A slow, controlled addition of benzyl chloroformate is crucial to prevent localized high concentrations and temperature spikes, thereby improving selectivity.

  • Mixing Efficiency: Vigorous and efficient mixing is necessary to ensure homogeneity and consistent reaction conditions throughout the reactor, which is particularly important in large vessels.

  • pH Control: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Maintaining the optimal pH is important for reaction efficiency and to prevent degradation of the product. A mixed base buffer system, such as sodium carbonate and sodium bicarbonate, can be effective in maintaining a stable pH.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Formation of a high percentage of di-substituted byproduct. - Product degradation during workup or purification.- Increase reaction time or slightly elevate the temperature (with caution). - Optimize the stoichiometry by using a larger excess of o-phenylenediamine. - Improve the addition rate of benzyl chloroformate to be slower and more controlled. - Ensure efficient mixing to avoid localized high concentrations of the acylating agent. - Use a milder workup procedure and optimize purification conditions (e.g., solvent system for crystallization).
High Levels of Di-substituted Byproduct (bis-N,N'-Cbz-o-phenylenediamine) - Poor control of stoichiometry (insufficient excess of diamine). - Inefficient mixing leading to localized areas of high benzyl chloroformate concentration. - High reaction temperature.- Increase the molar excess of o-phenylenediamine. - Improve agitation to ensure rapid dispersion of the added benzyl chloroformate. - Maintain a lower reaction temperature throughout the addition and reaction period. - Consider a two-phase reaction system to control the reaction at the interface.
Poor Product Purity After Crystallization - Inappropriate solvent system for crystallization. - Co-precipitation of impurities. - Inefficient removal of starting materials or byproducts.- Screen different solvent systems (e.g., toluene, ethyl acetate/heptane) to find one that provides good solubility for the product at elevated temperatures and low solubility at room temperature, while leaving impurities in the mother liquor. - Consider a hot filtration step to remove insoluble impurities before crystallization. - Perform a pre-purification step, such as an aqueous wash, to remove water-soluble impurities before crystallization.
Runaway Reaction or Uncontrolled Exotherm - Too rapid addition of benzyl chloroformate. - Inadequate cooling capacity of the reactor. - Poor mixing leading to localized hot spots.- Immediately stop the addition of benzyl chloroformate. - Ensure the reactor's cooling system is functioning at maximum capacity. - Improve agitation to enhance heat transfer. - For future batches, reduce the addition rate and/or dilute the benzyl chloroformate in a suitable solvent before addition. - Conduct a reaction calorimetry study to better understand the heat flow of the reaction at scale.
Product Oiling Out During Crystallization - The solvent system is not optimal. - The cooling rate is too fast. - High concentration of impurities.- Add a co-solvent to improve the solubility profile. - Slow down the cooling rate to allow for controlled crystal growth. - Implement a purification step before crystallization to reduce the impurity load.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Objective: To produce this compound in high yield and purity on a pilot plant scale.

Materials:

  • o-Phenylenediamine

  • Benzyl chloroformate

  • Sodium Bicarbonate

  • Toluene

  • Water

  • Brine

Equipment:

  • Jacketed glass-lined reactor with temperature control and overhead stirring

  • Addition funnel with pressure equalization

  • Temperature probe

  • pH meter

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with o-phenylenediamine and a solution of sodium bicarbonate in water. Begin agitation to ensure a well-mixed slurry.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Benzyl Chloroformate Addition: Slowly add benzyl chloroformate, diluted in toluene, to the reactor via the addition funnel over a period of 2-4 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, stop the agitation and allow the layers to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Solvent Swap/Concentration: Concentrate the organic layer under reduced pressure to a smaller volume. A solvent swap to a suitable crystallization solvent may be performed at this stage.

  • Crystallization: Cool the concentrated solution slowly to induce crystallization. The cooling profile should be controlled to obtain a product with the desired particle size distribution.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with a cold solvent and then dry the product under vacuum at a controlled temperature.

Data Presentation

Table 1: Impact of Key Process Parameters on Yield and Purity (Illustrative Data)

ParameterCondition ACondition BCondition C
Molar Ratio (Diamine:Cbz-Cl) 1.2 : 11.5 : 11.2 : 1
Addition Time (hours) 133
Temperature (°C) 15-200-50-5
Yield (%) 758885
Purity (HPLC Area %) 929897
Di-substituted Byproduct (%) 71.52

This data is illustrative and serves to highlight the expected trends. Actual results will vary depending on the specific equipment and conditions used.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_reaction Reaction Stage cluster_workup Workup & Purification charge_reactants Charge Reactor with o-Phenylenediamine & NaHCO3 soln. cool Cool to 0-5 °C charge_reactants->cool add_cbz Slowly Add Benzyl Chloroformate in Toluene cool->add_cbz react Monitor Reaction (HPLC/TLC) add_cbz->react phase_sep Phase Separation react->phase_sep wash Aqueous Washes phase_sep->wash concentrate Concentration/ Solvent Swap wash->concentrate crystallize Controlled Crystallization concentrate->crystallize isolate Filtration & Washing crystallize->isolate dry Vacuum Drying isolate->dry

Caption: Experimental workflow for the production of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Product Purity (Post-Crystallization) check_byproduct High Di-substituted Byproduct? start->check_byproduct check_sm High Residual Starting Material? check_byproduct->check_sm No action_byproduct - Increase Diamine Excess - Improve Mixing - Lower Temperature check_byproduct->action_byproduct Yes other_impurities Other Impurities Present? check_sm->other_impurities No action_sm - Increase Reaction Time - Check Reagent Quality check_sm->action_sm Yes action_impurities - Optimize Crystallization Solvent - Add Pre-purification Step other_impurities->action_impurities Yes

Caption: Troubleshooting decision tree for addressing low product purity.

References

resolving impurities in the NMR spectrum of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities identified in the NMR spectrum of Benzyl N-(2-aminophenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Table 1: Estimated 1H NMR Chemical Shifts for this compound in CDCl3

ProtonsEstimated Chemical Shift (ppm)MultiplicityIntegration
Aromatic CH (Phenyl ring of benzyl group)7.30 - 7.45m5H
Aromatic CH (Aminophenyl ring)6.70 - 7.20m4H
-CH 2- (Benzylic)~5.20s2H
-NH - (Carbamate)6.50 - 7.00br s1H
-NH 2 (Amino)3.50 - 4.00br s2H

Table 2: Estimated 13C NMR Chemical Shifts for this compound in CDCl3

CarbonEstimated Chemical Shift (ppm)
C =O (Carbamate)~154
Aromatic C (Phenyl ring of benzyl group)127 - 136
Aromatic C (Aminophenyl ring)118 - 140
-C H2- (Benzylic)~67

Q2: What are the most common impurities observed in the NMR spectrum of this compound?

A2: Common impurities often arise from starting materials, side-reactions, or degradation. These may include:

  • o-Phenylenediamine (Starting Material): Unreacted starting material is a common impurity.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate or the carbamate product.

  • Benzyl Chloroformate (Starting Material): Residual acylating agent may be present.

  • Dibenzyl Carbonate: A byproduct from the reaction of benzyl chloroformate with any residual water or benzyl alcohol.

  • N,N'-bis(benzyloxycarbonyl)-o-phenylenediamine: A di-substituted byproduct where both amino groups of o-phenylenediamine have reacted with benzyl chloroformate.

  • Solvent Residues: Residual solvents from the reaction or purification steps are frequently observed.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound via NMR spectroscopy.

Issue 1: Unidentified peaks in the aromatic region (6.5-8.0 ppm) of the 1H NMR spectrum.

Possible Cause:

  • Presence of unreacted starting material, o-phenylenediamine.

  • Presence of the di-substituted byproduct, N,N'-bis(benzyloxycarbonyl)-o-phenylenediamine.

  • Residual aromatic solvents (e.g., toluene, benzene).

Troubleshooting Workflow:

G start Unidentified aromatic peaks check_opd Compare with o-phenylenediamine spectrum. (Multiplets around 6.7-6.8 ppm) start->check_opd check_disub Look for symmetrical aromatic pattern and absence of free -NH2 signal. start->check_disub check_solvent Compare with known solvent peaks. (e.g., Toluene: ~2.3 ppm (s, 3H), 7.1-7.3 ppm (m, 5H)) start->check_solvent opd_present Impurity is likely o-phenylenediamine. check_opd->opd_present Match disub_present Impurity is likely the di-substituted byproduct. check_disub->disub_present Match solvent_present Impurity is a residual solvent. check_solvent->solvent_present Match purify Purify by column chromatography or recrystallization. opd_present->purify disub_present->purify G start Singlet at ~5.2 ppm with incorrect integration check_dbc Compare with dibenzyl carbonate spectrum. (Singlet around 5.15 ppm) start->check_dbc dbc_present Impurity is likely dibenzyl carbonate. check_dbc->dbc_present Match purify Purify by column chromatography. dbc_present->purify G start Broad singlet at 1.5-4.0 ppm d2o_shake Perform a D2O shake. (Signal disappears or diminishes) start->d2o_shake check_benzyl_alcohol Compare with benzyl alcohol spectrum. (Benzylic CH2 at ~4.6 ppm, aromatic at ~7.3 ppm) start->check_benzyl_alcohol water_present Signal is from exchangeable protons (H2O or -OH). d2o_shake->water_present Yes dry_sample Dry sample under high vacuum. water_present->dry_sample benzyl_alcohol_present Impurity is likely benzyl alcohol. check_benzyl_alcohol->benzyl_alcohol_present Match purify Purify by column chromatography. benzyl_alcohol_present->purify

References

column chromatography methods for Benzyl N-(2-aminophenyl)carbamate purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of Benzyl N-(2-aminophenyl)carbamate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound on a standard silica gel column?

The primary challenge stems from the basic nature of the free amino group (-NH2) on the phenyl ring. This basic group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This acid-base interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[2]

Q2: What type of stationary phase is recommended for this purification?

While standard silica gel is commonly used, its acidic nature can be problematic.[1] To mitigate issues like peak tailing, two main approaches are recommended:

  • Standard Silica Gel with a Basic Modifier: Use standard silica gel (e.g., 230-400 mesh) and add a small amount of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites.[1][2]

  • Amine-Functionalized or Deactivated Silica: Using a specialty stationary phase, such as amine-functionalized silica or basic alumina, can provide a more inert surface, preventing the strong acid-base interactions that cause purification problems.[1][2]

Q3: How do I choose an appropriate mobile phase (eluent)?

The choice of mobile phase is critical for achieving good separation.[3]

  • Initial System Selection: A good starting point is a mixture of a non-polar solvent and a more polar solvent. Common systems include Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol.[2]

  • Polarity Adjustment: this compound is a relatively polar compound, so you will likely need a significant fraction of the polar solvent. The optimal solvent ratio should be determined first by Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for your target compound.[4]

  • Adding a Modifier: As mentioned, incorporating 0.5-1% triethylamine or another competing amine into your eluent system is highly recommended when using standard silica gel to prevent streaking and improve peak shape.[1][5]

Q4: My compound is not very soluble in the starting mobile phase. How should I load it onto the column?

If your crude product has poor solubility in the non-polar solvent system required to start the column, "dry loading" is the preferred method.[6] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the prepared column.[6] This technique prevents the dissolution issues that can arise from loading the sample in a strong, polar solvent, which would lead to poor separation.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.[3]Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or methanol in DCM.[3]
Strong, irreversible adsorption to the acidic silica gel.[2]If increasing polarity doesn't work, the compound may be stuck. In the future, add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent or switch to a less acidic stationary phase like alumina or amine-functionalized silica.[2]
Product is eluting with a long tail (tailing). Acid-base interaction between the basic amine group of the product and acidic silanol groups on the silica surface.[1][2]Add a competing base, such as 0.5-1% triethylamine, to the mobile phase. This will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
Poor separation between the product and impurities. Incorrect mobile phase polarity. The chosen solvent system may not have sufficient selectivity for the compounds.[7]Optimize the mobile phase using TLC with various solvent systems (e.g., trying different combinations like DCM/acetone or toluene/ethyl acetate) to maximize the difference in Rf values (ΔRf) between your product and the impurities.[4]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7]
The product appears to be degrading on the column. The compound is unstable on the acidic silica gel surface.[8]Test the compound's stability by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, use a more inert stationary phase like deactivated silica or basic alumina.[2][8] You can also try to run the column more quickly (flash chromatography) to minimize contact time.[3]
Colored impurities are co-eluting with the product. The chosen solvent system is not selective enough.Try a multi-solvent system or a different combination of solvents identified during TLC optimization. Sometimes switching to a completely different solvent class (e.g., from an alcohol-based system to an ether-based one) can alter the elution order and improve separation.

Experimental Protocols

Protocol 1: Standard Silica Gel Flash Chromatography with Basic Modifier

This protocol is a standard method using a basic additive to improve purification.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like DCM or ethyl acetate.

    • Spot on a silica gel TLC plate and test various mobile phase systems (e.g., gradients of ethyl acetate in hexane).

    • Add 1% triethylamine to the promising solvent systems to observe the effect on tailing.

    • Identify a solvent system that gives the target compound an Rf of ~0.3 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel (230-400 mesh) using the chosen initial mobile phase (containing 1% triethylamine) as a slurry.

    • Ensure the silica bed is compact and level, without any air bubbles or cracks. Add a thin layer of sand on top to protect the silica surface.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, less polar mobile phase.

    • Apply positive pressure (flash chromatography) for a faster and more efficient separation.[3]

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. The presence of triethylamine (boiling point ~89 °C) may require co-evaporation with a solvent like methanol to fully remove it.[5]

Data Presentation

The following table summarizes typical starting conditions for purifying this compound. The optimal parameters must be determined experimentally via TLC.

ParameterMethod 1: Modified Silica GelMethod 2: Amine-Functionalized Silica
Stationary Phase Silica Gel (230-400 mesh)Amine-functionalized Silica Gel
Mobile Phase System Hexane / Ethyl Acetate or DCM / MethanolHexane / Ethyl Acetate or DCM / Methanol
Mobile Phase Modifier 0.5 - 1% Triethylamine (TEA)Not typically required
Typical Gradient Start at 10% Ethyl Acetate, increase as neededStart at 10% Ethyl Acetate, increase as needed
Detection Method TLC with UV lamp (254 nm)TLC with UV lamp (254 nm)

Visualizations

Experimental Workflow

Caption: Workflow for column chromatography purification.

Troubleshooting Logic Diagram

Caption: Decision tree for troubleshooting common issues.

References

preventing the decomposition of Benzyl N-(2-aminophenyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the decomposition of Benzyl N-(2-aminophenyl)carbamate during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] An inert atmosphere, such as nitrogen or argon, is ideal for long-term storage.[2]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, typically to a yellowish or brownish hue, often indicates decomposition. This is likely due to oxidation of the free amino group on the phenyl ring. Exposure to air (oxygen) and/or light can accelerate this process. It is crucial to minimize exposure to these elements during handling and storage.

Q3: My compound shows poor solubility after storage. What might have happened?

A3: Reduced solubility can be a sign of degradation. The degradation products may be less soluble in common solvents than the parent compound. Hydrolysis or oxidation can lead to the formation of more polar or polymeric byproducts with altered solubility profiles.

Q4: What are the primary pathways through which this compound can decompose?

A4: The main decomposition pathways for this compound are believed to be:

  • Hydrolysis: The carbamate linkage is susceptible to cleavage by water, especially in the presence of acids or bases, which would yield benzyl alcohol and o-phenylenediamine.

  • Oxidation: The free amino group is prone to oxidation, which can be initiated by air and light.

  • Photodegradation: Exposure to UV light can induce the formation of radical species that lead to decomposition.

  • Thermal Decomposition: High temperatures can cause the molecule to break down.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid Compound Oxidation due to air/light exposure.Store the compound under an inert atmosphere (e.g., nitrogen, argon) and in an amber vial or a container protected from light. For routine use, weigh out smaller quantities in a glove box or a well-ventilated hood, minimizing exposure time.
Appearance of Additional Spots on TLC Decomposition has occurred.Purify the material by a suitable method such as recrystallization or column chromatography before use. Confirm the identity and purity of the purified material by analytical techniques (e.g., NMR, LC-MS).
Inconsistent Experimental Results Use of partially decomposed material.Always use freshly purified material or a sample that has been stored under optimal conditions and shows no signs of decomposition. Run a purity check (e.g., by HPLC or NMR) on your starting material before critical experiments.
Precipitation from Solution During Storage Formation of insoluble degradation products.Prepare solutions fresh before use whenever possible. If a stock solution must be stored, filter it before use to remove any precipitated material. Store stock solutions at low temperatures (e.g., -20°C), protected from light, and consider degassing the solvent to remove dissolved oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability profile of this compound under various stress conditions.[3][4][5]

1. Acid Hydrolysis:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M HCl (1:1).
  • Stir the solution at room temperature and at an elevated temperature (e.g., 60°C).
  • Analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

2. Base Hydrolysis:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M NaOH (1:1).
  • Stir the solution at room temperature.
  • Analyze samples by HPLC at various time points.

3. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide (1:1).
  • Stir the solution at room temperature, protected from light.
  • Analyze samples by HPLC at various time points.

4. Photodegradation:

  • Expose a solid sample and a solution of the compound to a UV light source (e.g., 254 nm or 365 nm).
  • Analyze the samples by HPLC at various time points and compare with a control sample kept in the dark.

5. Thermal Degradation:

  • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
  • Analyze the sample by HPLC at various time points.

Protocol 2: HPLC Method for Purity and Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_oxidation Oxidation (O₂, Light) cluster_photodegradation Photodegradation (UV Light) This compound This compound Benzyl Alcohol Benzyl Alcohol This compound->Benzyl Alcohol cleavage o-Phenylenediamine o-Phenylenediamine This compound->o-Phenylenediamine cleavage CO₂ CO₂ This compound->CO₂ decarboxylation Colored Byproducts Colored Byproducts This compound->Colored Byproducts oxidation of amine Radical Intermediates Radical Intermediates This compound->Radical Intermediates Further Decomposition Products Further Decomposition Products Radical Intermediates->Further Decomposition Products Storage_Troubleshooting_Workflow start Is your compound showing signs of decomposition? check_color Is there discoloration? start->check_color check_solubility Is there reduced solubility? check_color->check_solubility No action_oxidized Likely Oxidation. Review storage: protect from light and air. check_color->action_oxidized Yes check_tlc Are there extra spots on TLC? check_solubility->check_tlc No action_hydrolyzed Possible Hydrolysis/Degradation. Review storage: ensure it is dry. check_solubility->action_hydrolyzed Yes action_purify Purify before use. (Recrystallization/Chromatography) check_tlc->action_purify Yes end_ok Compound is likely stable. Continue with experiment. check_tlc->end_ok No action_oxidized->action_purify action_hydrolyzed->action_purify

References

managing exothermic reactions in Benzyl N-(2-aminophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl N-(2-aminophenyl)carbamate Synthesis

This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on the safe management of the exothermic reaction between o-phenylenediamine and benzyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this synthesis?

The synthesis of this compound involves the acylation of an amine (o-phenylenediamine) with benzyl chloroformate.[1] This reaction is a classic example of Schotten-Baumann conditions and is inherently exothermic. The formation of the stable carbamate bond releases significant energy in the form of heat.

Q2: What are the risks associated with an uncontrolled exothermic reaction?

An uncontrolled exotherm, or "runaway reaction," can lead to several hazardous situations:

  • Rapid Temperature and Pressure Increase: This can exceed the capacity of the reaction vessel, leading to violent boiling, splashing of corrosive materials, or even vessel rupture.[2]

  • Side Reactions and Impurity Formation: Higher temperatures can promote the formation of unwanted byproducts, such as di-substituted products or decomposition of the starting materials and desired product, reducing the final yield and purity.

  • Decomposition of Reagents: Benzyl chloroformate can decompose, potentially releasing toxic and corrosive gases like phosgene and hydrogen chloride.[2]

Q3: What are the initial signs of a runaway reaction?

Key indicators include:

  • A sudden, rapid increase in the internal reaction temperature that is not responsive to cooling.

  • A noticeable increase in pressure within the reaction vessel.

  • Vigorous, uncontrolled boiling or bubbling of the reaction mixture.

  • Evolution of smoke or fumes from the reaction vessel.[2]

Q4: Can this reaction be performed at room temperature?

While the reaction can proceed at room temperature, it is strongly recommended to initiate and maintain the reaction at a reduced temperature (e.g., 0-5 °C) using an ice bath.[1] This provides a crucial safety buffer, allowing the cooling system to absorb the heat generated during the exothermic addition of benzyl chloroformate and preventing a rapid temperature spike.

Q5: What is the role of the base in this reaction?

A base, such as sodium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1] Without a base, the HCl would protonate the unreacted o-phenylenediamine, rendering it non-nucleophilic and stopping the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Symptom / Issue Potential Cause(s) Recommended Corrective Action(s)
Rapid, uncontrolled temperature rise (>15 °C spike) during addition. 1. Benzyl chloroformate is being added too quickly. 2. Inefficient stirring. 3. Inadequate cooling.1. Immediately stop the addition of benzyl chloroformate. 2. Increase the stirring rate to improve heat dissipation. 3. Ensure the reaction flask is well-submerged in the cooling bath and add more ice/coolant. 4. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture.
Low yield of the desired mono-substituted product. 1. Over-addition of benzyl chloroformate leading to di-substitution. 2. Reaction temperature was too high. 3. Insufficient base to neutralize HCl, deactivating the starting amine.1. Use a slight excess or stoichiometric amount of o-phenylenediamine relative to benzyl chloroformate. 2. Maintain strict temperature control (0-5 °C) throughout the addition. 3. Ensure an adequate amount of base is present in the reaction mixture.
Precipitation of a solid during the reaction. 1. The product, this compound, may be precipitating from the solvent. 2. The hydrochloride salt of the amine is crashing out due to insufficient base.1. This can be normal. Continue the reaction as planned. The product will be isolated during workup. 2. Check the pH of the aqueous layer (if applicable). If acidic, add more base.
Oily, difficult-to-purify crude product. 1. Presence of unreacted benzyl alcohol (from decomposition of benzyl chloroformate). 2. Formation of di-substituted byproduct.1. During workup, wash the organic layer with a dilute base (e.g., 5% NaOH) to remove acidic impurities and hydrolyze excess benzyl chloroformate. 2. Purify the crude product using column chromatography.

Experimental Protocol: Controlled Synthesis

This protocol emphasizes safety and temperature management.

Reagents & Recommended Quantities:

  • o-Phenylenediamine: 1.0 eq

  • Benzyl Chloroformate (Cbz-Cl): 0.95 eq (to favor mono-substitution)

  • Sodium Bicarbonate (NaHCO₃): 2.0 eq

  • Solvent (e.g., Dichloromethane or THF/Water biphasic system): Sufficient to make a ~0.5 M solution

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer to monitor the internal temperature.

  • Initial Charge: Dissolve o-phenylenediamine and sodium bicarbonate in the chosen solvent system in the reaction flask.

  • Cooling: Immerse the flask in an ice-water bath and stir until the internal temperature is stable between 0 °C and 5 °C.

  • Controlled Addition: Dilute the benzyl chloroformate with a small amount of the reaction solvent in the dropping funnel. Add the benzyl chloroformate solution dropwise to the stirred amine solution over 30-60 minutes.

  • Temperature Monitoring: Crucially, monitor the internal temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed 10 °C. If the temperature rises rapidly, pause the addition until it returns to the target range.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then warm to room temperature and stir for another 2-3 hours or until TLC indicates completion.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove unreacted diamine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as needed.

Visual Guides

Exothermic_Reaction_Workflow start Start: Prepare Reagents setup Assemble Apparatus in Fume Hood (Flask, Stirrer, Dropping Funnel, Thermometer) start->setup charge Charge Flask with o-Phenylenediamine, Base, and Solvent setup->charge cool Cool Reaction Mixture to 0-5 °C charge->cool prepare_cbz Dilute Benzyl Chloroformate in Dropping Funnel addition CRITICAL STEP: Slow, Dropwise Addition of Benzyl Chloroformate cool->addition prepare_cbz->addition monitor Continuously Monitor Temperature (Maintain < 10 °C) addition->monitor monitor->addition Adjust Rate react Stir at 0 °C, then Warm to RT monitor->react Addition Complete workup Aqueous Workup & Extraction react->workup isolate Dry and Concentrate Organic Layer workup->isolate purify Purify Crude Product isolate->purify end_node End: Pure Product purify->end_node Troubleshooting_Tree issue Issue: Rapid Temperature Rise (>15°C) cause1 Cause: Addition Rate Too Fast? issue->cause1 cause2 Cause: Inefficient Cooling? issue->cause2 cause3 Cause: Poor Heat Transfer? issue->cause3 sol1 Solution: Immediately Stop Addition cause1->sol1 Yes sol2 Solution: Replenish Ice Bath, Ensure Flask Immersion cause2->sol2 Yes sol3 Solution: Increase Stirring Rate cause3->sol3 Yes

References

Validation & Comparative

Validating the Molecular Structure of Benzyl N-(2-aminophenyl)carbamate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as Benzyl N-(2-aminophenyl)carbamate, which contains multiple functional groups and rotational bonds, unambiguous structural validation is critical for understanding its chemical behavior, predicting its biological activity, and ensuring its purity. While single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, a comprehensive validation relies on the synergistic use of various analytical techniques.

This guide provides a comparative overview of X-ray crystallography alongside other key spectroscopic methods for the structural characterization of this compound. It outlines the experimental data obtained from each technique and provides detailed protocols for their execution.

Comparison of Analytical Techniques for Structural Elucidation

A multi-faceted approach is essential for the unequivocal confirmation of a chemical structure. Each analytical technique offers unique insights, and their combined data provide a complete picture of the molecule's identity and conformation.

TechniquePrincipleInformation ObtainedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration, and crystal packing.High-quality single crystal (typically 0.1-0.5 mm).Provides unambiguous, high-resolution 3D structural data.[1][2]Crystal growth can be challenging and time-consuming; structure represents the solid state, which may differ from the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Detailed information on the chemical environment, connectivity (¹H-¹H, ¹H-¹³C), and spatial proximity of atoms.Solution (typically mg scale) in a deuterated solvent.Excellent for determining the carbon-hydrogen framework and connectivity in solution.[3][4]Does not directly provide 3D coordinates or absolute stereochemistry; peak overlap can occur in complex molecules.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Precise molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.Solid, liquid, or gas (typically µg to ng scale).Extremely high sensitivity and accuracy for molecular weight determination.[5]Does not provide information on stereochemistry or connectivity of isomers.
Infrared (IR) Spectroscopy Absorption of infrared radiation, which excites molecular vibrations (stretching, bending).Identification of specific functional groups present in the molecule.[5][6]Solid (KBr pellet, thin film) or liquid.Fast, simple, and non-destructive method for functional group analysis.Provides limited information on the overall molecular structure; spectra can be complex.

Experimental Data for this compound

The following tables summarize the expected and representative experimental data for this compound based on data from closely related structures and established spectroscopic principles.

X-ray Crystallography Data

As of the latest search, a public crystal structure for this compound is not available. The data presented below is for Benzyl N-(3-chloro-4-fluorophenyl)carbamate , a structurally similar compound, to serve as a representative example of the crystallographic parameters that would be determined.[1][2]

ParameterRepresentative Value
Chemical FormulaC₁₄H₁₁ClFNO₂
Formula Weight279.69
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)10.4695 (16)
b (Å)9.0346 (11)
c (Å)28.361 (3)
V (ų)2682.6 (6)
Z8
R-factor (R1)0.070
wR20.234

Data obtained for the analogue Benzyl N-(3-chloro-4-fluorophenyl)carbamate.[2]

Spectroscopic Data

The following data are predicted for this compound based on analyses of similar compounds.[3][4][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.40 - 7.30 m 5H Ar-H (Benzyl)
~ 7.25 d 1H Ar-H (Aminophenyl)
~ 7.00 t 1H Ar-H (Aminophenyl)
~ 6.80 m 2H Ar-H (Aminophenyl)
~ 6.20 br s 1H Carbamate NH
~ 5.15 s 2H -CH ₂-

| ~ 3.70 | br s | 2H | -NH ₂ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 154.0 C =O (Carbamate)
~ 139.2 Ar-C (Aminophenyl, C-NH₂)
~ 136.0 Ar-C (Benzyl, C-CH₂)
~ 128.5, 128.2, 127.9 Ar-C H (Benzyl)
~ 126.2, 125.1, 120.1, 118.0 Ar-C (Aminophenyl)

| ~ 67.0 | -C H₂- |

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹) Assignment
3450 - 3300 N-H Stretch (amine & carbamate)
3100 - 3000 Aromatic C-H Stretch
1720 - 1690 C=O Stretch (carbamate)
1620 - 1580 N-H Bend (amine)
1600 - 1450 Aromatic C=C Stretch
1350 - 1200 C-N Stretch

| 1250 - 1050 | C-O Stretch |

Table 4: Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₄H₁₄N₂O₂
Calculated Molecular Weight 242.27 g/mol

| Expected [M+H]⁺ (ESI-MS) | 243.11 |

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol provides a comprehensive workflow for the structural determination of a small organic molecule like this compound.

  • Crystal Growth:

    • Material Purification: Ensure the compound is of high purity (>98%) using techniques like column chromatography or recrystallization.

    • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble.

    • Crystallization Method:

      • Slow Evaporation: Prepare a nearly saturated solution of the compound in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free area. Allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., methanol) inside a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., isopropyl ether) in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[8]

  • Data Collection:

    • Crystal Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Diffractometer Setup: Place the mounted crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector is typically used.[2]

    • Data Acquisition: Cool the crystal (usually to ~100 K) in a stream of cold nitrogen gas to minimize thermal motion. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected at different crystal orientations.[2]

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and integrate the intensities of the diffraction spots.

    • Structure Solution: The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods (e.g., using software like SHELXS).

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm (e.g., using SHELXL). Hydrogen atoms are typically placed in calculated positions. The final model is evaluated using metrics like the R-factor to ensure a good fit between the calculated and observed diffraction patterns.[2]

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, analyze a thin film of the sample on a salt plate. Record the spectrum, typically from 4000 to 400 cm⁻¹.[5]

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the electrospray ionization source of a mass spectrometer to obtain the mass spectrum. For high resolution, a TOF or Orbitrap analyzer is used.

Workflow for Structural Validation

The following diagram illustrates the integrated workflow for confirming the structure of this compound, highlighting the complementary nature of the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Experimental Data cluster_validation Confirmation synthesis This compound (Purified Sample) xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir FT-IR Spectroscopy synthesis->ir xray_data 3D Structure Bond Lengths & Angles Absolute Configuration xray->xray_data nmr_data Connectivity C-H Framework Spatial Proximity nmr->nmr_data ms_data Molecular Weight Elemental Formula ms->ms_data ir_data Functional Groups (C=O, N-H, Ar) ir->ir_data validation Validated Structure xray_data->validation nmr_data->validation ms_data->validation ir_data->validation

Caption: Integrated workflow for the structural validation of a target compound.

References

comparative analysis of Benzyl N-(2-aminophenyl)carbamate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to Benzyl N-(2-aminophenyl)carbamate, a key intermediate in pharmaceutical synthesis. We will delve into three main strategies: direct acylation of o-phenylenediamine, a two-step nitro intermediate reduction pathway, and a transcarbamation approach. Each method is evaluated based on reaction yield, purity, and operational parameters, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity
Route 1: Selective Acylation o-Phenylenediamine, Benzyl ChloroformateNaHCO₃THF/H₂O20 h0~65-75 (estimated)Moderate to High
Route 2: Nitro Reduction Step 1: 2-Nitroaniline, Benzyl ChloroformateStep 2: Benzyl N-(2-nitrophenyl)carbamateStep 1: PyridineStep 2: Pd/C, H₂Step 1: DichloromethaneStep 2: EthanolStep 1: 48 hStep 2: 4 hStep 1: 0 to RTStep 2: RT~60 (overall)High
Route 3: Transcarbamation o-Phenylenediamine, Benzyl CarbamateK₂CO₃EthanolNot specifiedRefluxModerate (potential)Variable

In-Depth Analysis of Synthesis Routes

Route 1: Selective Mono-N-Acylation of o-Phenylenediamine

This approach involves the direct reaction of o-phenylenediamine with benzyl chloroformate. The primary challenge of this method is achieving selective mono-acylation of the diamine to prevent the formation of the di-substituted by-product. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired product.

Logical Workflow:

cluster_reactants Reactants cluster_conditions Reaction Conditions o-Phenylenediamine o-Phenylenediamine Reaction Reaction o-Phenylenediamine->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction NaHCO3 NaHCO3 NaHCO3->Reaction THF/H2O THF/H2O THF/H2O->Reaction 0 deg C, 20h 0 deg C, 20h 0 deg C, 20h->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for Selective Acylation.

Experimental Protocol:

To a solution of o-phenylenediamine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (1.5 eq) is then added dropwise, and the reaction mixture is stirred at the same temperature for 20 hours.[1] Following the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Route 2: Two-Step Synthesis via Nitro Intermediate Reduction

This two-step route begins with the synthesis of Benzyl N-(2-nitrophenyl)carbamate from 2-nitroaniline and benzyl chloroformate. The nitro group is subsequently reduced via catalytic hydrogenation to yield the final product. This method can offer higher purity as the selective reduction of the nitro group is typically a clean and high-yielding reaction.

Logical Workflow:

cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Nitro Reduction 2-Nitroaniline 2-Nitroaniline Reaction1 Reaction 2-Nitroaniline->Reaction1 Benzyl Chloroformate_S1 Benzyl Chloroformate Benzyl Chloroformate_S1->Reaction1 Pyridine Pyridine Pyridine->Reaction1 DCM CH2Cl2 DCM->Reaction1 0-RT, 48h 0-RT, 48h 0-RT, 48h->Reaction1 Intermediate Benzyl N-(2-nitrophenyl)carbamate Reaction1->Intermediate Reaction2 Hydrogenation Intermediate->Reaction2 Pd/C Pd/C Pd/C->Reaction2 H2 H2 H2->Reaction2 Ethanol Ethanol Ethanol->Reaction2 RT, 4h RT, 4h RT, 4h->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Workflow for Nitro Reduction Route.

Experimental Protocol:

  • Step 1: Synthesis of Benzyl N-(2-nitrophenyl)carbamate To an ice-cooled solution of 2-nitroaniline (1.0 eq) in a mixture of pyridine and dichloromethane, phenyl chloroformate (1.0 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 48 hours.[2] The reaction is then worked up by washing with acidic and basic solutions, and the organic phase is dried and concentrated. The crude product can be purified by recrystallization.

  • Step 2: Catalytic Hydrogenation The Benzyl N-(2-nitrophenyl)carbamate from Step 1 is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 4 hours. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.

Route 3: Transcarbamation

Transcarbamation offers a potentially milder alternative to the use of chloroformates. This method involves the transfer of the carbamoyl group from benzyl carbamate to o-phenylenediamine, typically catalyzed by a base. While this method is attractive from a safety and environmental perspective, its efficiency can be highly substrate-dependent.

Logical Workflow:

cluster_reactants_t Reactants cluster_conditions_t Reaction Conditions o-Phenylenediamine_t o-Phenylenediamine Reaction_t Reaction o-Phenylenediamine_t->Reaction_t Benzyl Carbamate Benzyl Carbamate Benzyl Carbamate->Reaction_t K2CO3 K2CO3 K2CO3->Reaction_t Ethanol_t Ethanol Ethanol_t->Reaction_t Reflux Reflux Reflux->Reaction_t Workup_t Workup Reaction_t->Workup_t Product_t This compound Workup_t->Product_t

Caption: Workflow for Transcarbamation.

Experimental Protocol:

A mixture of o-phenylenediamine (1.0 eq), benzyl carbamate (1.1 eq), and potassium carbonate (catalytic amount) in ethanol is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is dried and concentrated. The product is purified by column chromatography. A recent preprint suggests this method can be efficient, though detailed experimental conditions for this specific reaction are still under development.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including desired purity, scale, and available reagents. The two-step nitro reduction route offers a reliable method for obtaining a high-purity product. The selective acylation route is more direct but requires careful optimization to manage selectivity. The transcarbamation route presents a promising "greener" alternative, although further development may be needed to optimize yields for this particular substrate. Researchers are encouraged to consider these factors when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Benzyl N-(2-aminophenyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the development and manufacturing of pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of Benzyl N-(2-aminophenyl)carbamate. The following sections detail the experimental protocols, present comparative data, and illustrate the analytical workflows.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components in a mixture. For carbamates, HPLC is often coupled with Ultraviolet (UV) detection or fluorescence detection after post-column derivatization for enhanced sensitivity and selectivity.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[3] This technique is particularly valuable for identifying and quantifying trace-level impurities and for confirming the identity of known and unknown compounds.

Comparative Performance Data

The choice between HPLC and LC-MS for purity assessment depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural information. The following table summarizes the key performance characteristics of typical HPLC-UV, HPLC-Fluorescence (with post-column derivatization), and LC-MS methods for the analysis of carbamate compounds.

ParameterHPLC-UVHPLC-Fluorescence (Post-Column Derivatization)LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, post-column reaction to form a fluorescent derivative, and fluorescence detection.[1][2]Separation by chromatography, ionization of analytes, and detection based on mass-to-charge ratio.[3]
Selectivity Moderate; co-eluting impurities with similar UV spectra can interfere.High; only compounds that form fluorescent derivatives are detected.[4]Very High; detection is based on specific mass-to-charge ratios of the parent and fragment ions.[3]
Sensitivity (LOD/LOQ) µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[2][5]pg/mL to fg/mL range.[3]
Linearity Good over 2-3 orders of magnitude.Excellent over 3-4 orders of magnitude.Excellent over 4-6 orders of magnitude.
Confirmation Based on retention time only.Based on retention time.[4]Based on retention time and mass spectrum (molecular weight and fragmentation pattern).[3]
Impurity Identification Limited to comparison with known standards.Limited to comparison with known standards.Capable of identifying unknown impurities through mass analysis.
Cost & Complexity Low cost, relatively simple operation.Moderate cost and complexity due to the post-column reactor.High cost, complex operation and data analysis.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products and process-related impurities. Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the active pharmaceutical ingredient in the presence of its degradation products.[6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.025 M KH2PO4 adjusted to pH 2.5 with phosphoric acid).[6][7]

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it to elute more non-polar compounds. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30% to 70% Acetonitrile

    • 25-30 min: 70% Acetonitrile

    • 30.1-35 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

Validation Parameters (as per ICH Q2(R1) guidelines): [6][9]

  • Specificity: Assessed by analyzing stressed samples (e.g., acidic, basic, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the main peak.[6]

  • Linearity: Determined over a concentration range (e.g., 0.1 - 1.5 mg/mL) by plotting peak area against concentration.

  • Accuracy: Evaluated by spiking a mixture of stress-degraded samples with known amounts of the pure substance.[6]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[6]

LC-MS/MS Method for High-Sensitivity Purity Assessment

This method is ideal for the trace-level quantification of impurities and for providing structural confirmation.

Chromatographic Conditions (UHPLC for better resolution and speed):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to aid ionization.[3]

  • Gradient Program: A fast gradient suitable for UHPLC, for example:

    • 0-1 min: 10% Acetonitrile

    • 1-8 min: 10% to 90% Acetonitrile

    • 8-9 min: 90% Acetonitrile

    • 9.1-12 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 5 µL.[3]

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for the detection of unknown impurities.[3]

  • Ion Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined by infusing a standard of this compound and its expected impurities.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the HPLC and LC-MS purity assessment methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for HPLC Purity Assessment.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into UHPLC C->D E Separation on C18 Column D->E F Electrospray Ionization (ESI) E->F G Mass Analysis (MS/MS) F->G H Generate Chromatogram & Mass Spectra G->H I Quantify Impurities H->I J Identify Unknowns H->J

Caption: Workflow for LC-MS Purity Assessment.

Conclusion

Both HPLC and LC-MS are powerful techniques for the purity assessment of this compound. The choice of method will be dictated by the specific analytical needs. A stability-indicating HPLC-UV method is a robust and cost-effective approach for routine quality control and purity determination. For applications requiring higher sensitivity, such as the detection and quantification of trace-level impurities, or for the structural elucidation of unknown degradation products, an LC-MS method is superior. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of the most appropriate analytical strategy.

References

performance comparison of catalysts for Benzyl N-(2-aminophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Catalytic Pathways to Carbamate Synthesis: A Comparative Analysis

A comprehensive review of catalytic performance for the synthesis of N-Aryl Carbamates and Benzyl Carbamate, providing researchers with comparative data to guide catalyst selection in drug development and organic synthesis.

The synthesis of N-aryl carbamates is a critical transformation in medicinal chemistry, as this functional group is a key component in a wide array of pharmaceuticals. Similarly, benzyl carbamate serves as an important building block and a protected form of ammonia in organic synthesis. The efficiency of these syntheses is highly dependent on the catalyst employed, with significant variations in yield, reaction time, and conditions.

Performance Comparison of Catalysts for N-Aryl Carbamate Synthesis

The synthesis of N-Aryl Carbamates can be achieved through various catalytic routes, including modern photoredox catalysis and established cross-coupling reactions. The choice of catalyst system has a profound impact on the substrate scope, reaction conditions, and overall efficiency.

Catalyst SystemSubstratesYield (%)Temperature (°C)Time (h)Key Advantages
Ni(II) / Ir(ppy)₂ (bpy)PF₆ [1]Cbz/Boc-amines, Aryl halidesup to 93%Room Temp.Not SpecifiedMild conditions, scalable, alternative to Palladium catalysis.[1]
Palladium / Ligand [2]Aryl halides/triflates, NaOCN, AlcoholsNot SpecifiedNot SpecifiedNot SpecifiedDirect access to major carbamate protecting groups.[2]
CeO₂ / 2-cyanopyridine [3]Anilines, CO₂, AlcoholsHigh SelectivityNot SpecifiedNot SpecifiedUtilizes CO₂ as a C1 source, high selectivity for N-arylcarbamates.[3]
Nickel Catalyst [4]Alcohols, in-situ generated Aryl isocyanatesGood to ExcellentNot SpecifiedNot SpecifiedOne-pot domino reaction, high functional group compatibility.[4]

Performance Comparison of Catalysts for Benzyl Carbamate Synthesis

The direct synthesis of benzyl carbamate from simple precursors like urea and benzyl alcohol is an atom-economical approach. The performance of various metal oxide catalysts in this reaction is detailed below.

Catalyst SystemReactantsYield (%)Temperature (°C)Time (h)Pressure
NiO-Bi₂O₃ / Al₂O₃ [5]Urea, Benzyl alcohol99.0%11010Sealed Tube
(Fe₂O₃, TiO₂, NiO) / Al₂O₃ [6]Urea, Benzyl alcohol>90% (isolated)140 - 1803 - 8Reduced

Experimental Protocols

General Procedure for Ni(II)/Photoredox N-Arylation of Carbamates[1]

A reaction vessel is charged with the carbamate (e.g., Cbz-amine or Boc-amine), the aryl halide, the nickel precatalyst (e.g., NiCl₂·glyme), and the photocatalyst (e.g., Ir(ppy)₂(bpy)PF₆). The vessel is sealed, and the atmosphere is replaced with an inert gas. The appropriate solvent is added, and the mixture is stirred at room temperature while being irradiated with blue LED light until the reaction is complete, as monitored by standard analytical techniques. The product is then isolated and purified using conventional methods such as column chromatography.

Synthesis of Benzyl Carbamate using a Mixed Metal Oxide Catalyst[6]

In a reaction kettle, urea and benzyl alcohol are introduced along with the catalyst, which consists of a combination of two metal oxides (iron oxide, titanium oxide, or nickel oxide) supported on alumina.[6] The mixture is heated to a temperature between 140-180°C under reduced pressure. The reaction is allowed to proceed for 3 to 8 hours. Upon completion, the catalyst is separated by filtration, and the benzyl carbamate product is isolated from the reaction mixture, typically achieving a separation yield of over 90%.[6]

Synthesis of Benzyl Carbamate using NiO-Bi₂O₃/Al₂O₃ Catalyst[5]

Urea (540g), benzyl alcohol (3000mL), and the alumina-supported nickel oxide-bismuth oxide catalyst (5.4g) are added to a 10L reaction kettle. The vessel is sealed and heated to 110°C. The reaction is maintained at this temperature for 10 hours to produce benzyl carbamate. This method has been reported to achieve a yield of 99.00%.[5]

Visualizing the Synthesis

Experimental Workflow for Catalytic Carbamate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (e.g., Amine, Alcohol/Halide) Vessel Charge Reaction Vessel Reactants->Vessel Catalyst Catalyst System Catalyst->Vessel Solvent Solvent Solvent->Vessel Conditions Set Reaction Conditions (Temp, Pressure, Light) Vessel->Conditions Stir Stir/Agitate Conditions->Stir Filter Catalyst Separation (e.g., Filtration) Stir->Filter Reaction Complete Extract Extraction / Washing Filter->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the catalytic synthesis of carbamates.

Plausible Catalytic Cycle for N-Aryl Carbamate Formation

G Catalyst_Active Active Catalyst (e.g., Ni(0) or Pd(0)) OxAdd Oxidative Addition Intermediate Catalyst_Active->OxAdd + Aryl-X LigandEx Ligand Exchange Complex OxAdd->LigandEx + Carbamate Anion RedElim Reductive Elimination LigandEx->RedElim RedElim->Catalyst_Active Reforms Catalyst Product N-Aryl Carbamate RedElim->Product

Caption: A simplified catalytic cycle for cross-coupling based N-aryl carbamate synthesis.

References

A Comparative Guide to the Quantitative Analysis of Benzyl N-(2-aminophenyl)carbamate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative analysis of suitable analytical methods for the quantitative determination of Benzyl N-(2-aminophenyl)carbamate, a compound featuring a carbamate linkage susceptible to thermal degradation. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are highlighted as the methods of choice due to their sensitivity, selectivity, and suitability for thermally labile compounds.[1]

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While techniques like Thin-Layer Chromatography (TLC) can be useful for qualitative monitoring, HPLC and LC-MS/MS offer superior performance for quantitative analysis of carbamates.[1] Gas Chromatography (GC) is often not ideal for carbamates due to their thermal instability.[1]

Parameter HPLC-UV HPLC-FLD (with Post-Column Derivatization) LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance by aromatic rings.Separation followed by chemical reaction to produce a fluorescent derivative for detection.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate; depends on chromatographic resolution from matrix components.High; only compounds that form fluorescent derivatives are detected.[2][3]Very High; specific precursor-product ion transitions are monitored.[4]
Sensitivity Good (ng range).Very High (pg range).[2]Excellent (pg to fg range).[4][5]
Linearity Excellent over a wide concentration range.[6]Excellent correlation coefficients (>0.999).[2]Excellent correlation coefficients (>0.99) over a defined range.[5]
Cost Low to moderate initial investment and operational cost.Moderate; requires an additional post-column derivatization module.[2]High initial investment and maintenance costs.
Complexity Simple and routine operation.Moderately complex due to the additional derivatization step.Complex; requires specialized expertise for method development and data analysis.
Typical Use Routine quality control, purity assessment, and quantification in simpler matrices.Trace analysis of specific carbamates, such as pesticide residues in environmental samples.[2][3]Quantification in complex biological or reaction matrices, metabolite identification.[4][7]

Recommended Experimental Protocol: HPLC with UV Detection

This section details a robust and reliable HPLC method with UV detection for the quantitative analysis of this compound. This method is chosen for its balance of performance, cost-effectiveness, and accessibility. The presence of aromatic rings in the molecule allows for strong UV absorbance, making this a straightforward approach.[8]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using Acetonitrile (ACN) and water (both HPLC grade) is proposed. Adding a small amount of formic acid (0.1%) can improve peak shape.[6]

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 30% B

    • 18-25 min: Column re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (Aromatic compounds typically show strong absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength).

Sample and Standard Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of pure this compound reference standard.

  • Dissolve in a 10 mL volumetric flask using acetonitrile or a mixture of acetonitrile and water (50:50 v/v) as the diluent.

Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Use the same diluent as the stock solution.

Reaction Mixture Sample Preparation:

  • Quench a known volume of the reaction mixture at a specific time point.

  • Dilute an aliquot of the mixture with the mobile phase diluent to a concentration that falls within the calibration curve range. A dilution factor of 100 or 1000 is common.

  • If the reaction matrix contains solids or immiscible solvents, a liquid-liquid extraction (e.g., with ethyl acetate) followed by evaporation and reconstitution in the mobile phase may be necessary.[9]

  • Filter the final diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

Data Analysis and Quantification
  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.

  • Inject the prepared reaction mixture samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original reaction mixture by applying the dilution factor.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the quantitative analysis and the decision-making process for selecting an appropriate analytical method.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C F Inject Standards & Samples C->F D Quench & Dilute Reaction Sample E Filter Sample (0.45 µm) D->E E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Calculate Sample Concentration H->I J Apply Dilution Factor I->J Result Final Concentration in Reaction Mixture J->Result

Caption: Workflow for HPLC-based quantitative analysis.

Start Start: Need to Quantify Analyte Decision1 High Sensitivity & Selectivity Required? Start->Decision1 Decision3 Routine QC in a Simple Matrix? Decision1->Decision3 No Method_LCMS Choose LC-MS/MS Decision1->Method_LCMS Yes Decision2 Complex Matrix (e.g., Biological)? Decision2->Method_LCMS Yes Method_HPLC_FLD Choose HPLC-FLD Decision2->Method_HPLC_FLD No Decision3->Method_HPLC_FLD No Method_HPLC_UV Choose HPLC-UV Decision3->Method_HPLC_UV Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Analysis of the Biological Efficacy of Benzyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological efficacy of various benzyl carbamate derivatives based on available scientific literature. Direct experimental data for Benzyl N-(2-aminophenyl)carbamate was not available at the time of publication. The information presented herein pertains to structurally related carbamate compounds and is intended to serve as a resource for research and development in the field.

Introduction

Carbamates are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The carbamate moiety can act as a key pharmacophore, engaging in crucial interactions with biological targets, or serve as a prodrug to enhance the pharmacokinetic properties of a parent molecule. This guide focuses on the biological efficacy of benzyl carbamate derivatives, exploring their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. By presenting a comparative analysis of available experimental data, this document aims to provide a valuable resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various benzyl carbamate derivatives and related compounds from the cited literature.

Table 1: Antimicrobial Activity of Benzyl Carbamate Derivatives

Compound/Derivative ClassTarget Organism(s)Activity MetricValueReference(s)
N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamidesBacillus subtilisMIC12.5 µg/mL[1][2]
4-(substituted-benzylamino)-2-hydroxy benzoic acidsMycobacterium chlorophenolicumMIC25 µg/mL[1][2]
(3-Benzyl-5-hydroxyphenyl)carbamatesGram-positive bacteria (e.g., S. aureus, S. epidermidis, E. faecalis)MIC4-8 µg/mL
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeStaphylococcus aureusMIC0.5 µg/mL[3][4]
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivativeEscherichia coliMIC1 µg/mL[3][4]
Dichlorobenzyl guanidine derivativesStaphylococcus aureusMIC0.5 µg/mL[3][4]
Dichlorobenzyl guanidine derivativesEscherichia coliMIC4 µg/mL[3][4]

Table 2: Enzyme Inhibitory Activity of Benzyl Carbamate Derivatives

Compound/Derivative ClassTarget Enzyme(s)Activity MetricValueReference(s)
Substituted benzyl N-phenylcarbamatesAcetylcholinesterase (AChE)IC50199-535 µmol/L[5]
Substituted benzyl N-phenylcarbamatesButyrylcholinesterase (BChE)IC5021-177 µmol/L[5]
N-benzyl-2-phenylpyrimidin-4-amine derivativesUSP1/UAF1 deubiquitinaseIC50As low as 70 nM[6]

Table 3: Anticancer Activity of Carbamate Derivatives

Compound/Derivative ClassCell Line(s)Activity MetricValueReference(s)
Novel oxetanyl substituted benzimidazole carbamateProstate, lung, and ovarian cancer cell linesIC500.9-3.8 µM[7]
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amineHEPG2, MCF7, HCT-116IC500.7 µmol/L[8]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to determine the biological efficacy of the carbamate derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antibacterial and antifungal activities of the compounds are commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The carbamate derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Incubation: The standardized inoculum is added to each well containing the diluted compounds. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assays
  • Assay Principle: This spectrophotometric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymes hydrolyze acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the enzyme activity.

  • Procedure:

    • The reaction is typically carried out in a 96-well plate.

    • A solution of the enzyme (AChE or BChE) in phosphate buffer is pre-incubated with various concentrations of the carbamate inhibitor for a defined period.

    • The substrate (ATCI or BTCI) and DTNB are added to initiate the reaction.

    • The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value, the concentration of inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

  • Assay Principle: The inhibitory effect on the deubiquitinating enzyme complex USP1/UAF1 can be assessed using a fluorescence-based assay. A di-ubiquitin substrate with a fluorescent reporter is used. Cleavage of the isopeptide bond by USP1/UAF1 results in a change in fluorescence.

  • Procedure:

    • Recombinant USP1/UAF1 enzyme is incubated with varying concentrations of the test compounds.

    • The fluorescently labeled di-ubiquitin substrate is added to the mixture.

    • The reaction is incubated at a controlled temperature.

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated from the dose-response curves of enzyme inhibition.[6]

In Vitro Anticancer Activity (MTT Assay)
  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the carbamate compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • The MTT reagent is added to each well, and the plates are incubated for a few hours to allow formazan formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of carbamate derivatives.

Experimental_Workflow_for_Antimicrobial_Screening cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start: Select Test Compounds and Microorganisms prep_compounds Prepare Stock Solutions of Carbamate Derivatives start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature and Duration inoculation->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End: Report MIC Values determine_mic->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

USP1_UAF1_Signaling_Pathway USP1_UAF1 USP1/UAF1 Complex Ub_PCNA Monoubiquitinated PCNA (Ub-PCNA) USP1_UAF1->Ub_PCNA PCNA PCNA Ub_PCNA->PCNA Deubiquitination DNA_Repair Translesion Synthesis (DNA Repair) Ub_PCNA->DNA_Repair Required for PCNA->DNA_Repair Promotes Ub Ubiquitin Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor N-benzyl-2-phenylpyrimidin-4-amine (Carbamate Derivative) Inhibitor->USP1_UAF1 Inhibition

Caption: Inhibition of the USP1/UAF1 deubiquitination pathway by carbamate derivatives.

References

Establishing an Analytical Standard for Benzyl N-(2-aminophenyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for Benzyl N-(2-aminophenyl)carbamate. It includes detailed experimental protocols, a comparative analysis of alternative compounds, and a discussion of potential impurities. The information presented is intended to aid researchers and quality control professionals in selecting the most appropriate analytical techniques for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValue
CAS Number 22706-01-0
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate and precise characterization of this compound. This section compares the most common methods used for the analysis of carbamate compounds.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, with detection by UV absorbance.Robust, reproducible, and widely available. Good for purity assessment and quantification.Moderate sensitivity. May require derivatization for enhanced detection of certain impurities.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification. Can detect and quantify impurities without a reference standard for each.Lower sensitivity compared to MS. Requires a relatively pure sample for clear spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and selectivity. Provides molecular weight and fragmentation information for structural confirmation.Can be susceptible to matrix effects. Quantification may require stable isotope-labeled internal standards for high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast and non-destructive. Good for confirming the presence of key functional groups.Limited quantitative capability. Provides less structural detail than NMR or MS.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and can be optimized as needed.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for determining the purity of this compound and for quantifying the compound in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition could be 60% Acetonitrile: 40% Water, with a linear gradient to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

¹H-NMR Spectroscopy

This protocol is designed for the structural confirmation of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure: Acquire the ¹H-NMR spectrum using standard acquisition parameters. The chemical shifts (δ) will be characteristic of the protons in the molecule. Key expected signals include those for the aromatic protons of the benzyl and aminophenyl groups, the methylene protons of the benzyl group, and the amine protons.

Mass Spectrometry (LC-MS)

This method provides confirmation of the molecular weight and can be used for sensitive quantification.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbamates.

  • LC Conditions: Use the same HPLC conditions as described in section 3.1.

  • MS Parameters:

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Expected Ion: The protonated molecule [M+H]⁺ at m/z 243.28.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for the rapid identification of the carbamate functional group.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an attenuated total reflectance (ATR) accessory.

  • Procedure: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic Peaks:

    • N-H stretch: ~3400-3300 cm⁻¹

    • C=O stretch (carbamate): ~1700-1680 cm⁻¹

    • C-N stretch: ~1250 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aromatic C=C stretch: ~1600 and 1450 cm⁻¹

Comparison with Alternative Amino-Protecting Groups

This compound is a derivative of benzyl carbamate (Cbz), a common protecting group for amines in organic synthesis. The choice of protecting group can impact the analytical strategy.

Protecting GroupStructureKey Analytical Differentiation
Benzyl Carbamate (Cbz) Benzyl-O-(C=O)-Presence of benzyl group signals in ¹H-NMR and characteristic fragmentation in MS.
tert-Butoxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Distinctive singlet for the nine tert-butyl protons in ¹H-NMR.
Fluorenylmethyloxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-Strong UV absorbance due to the fluorenyl group, beneficial for HPLC-UV detection. Characteristic aromatic signals in ¹H-NMR.
Isonicotinyloxycarbonyl (iNoc) Pyridinyl-CH₂-O-(C=O)-Presence of pyridine ring signals in ¹H-NMR.

Potential Impurities and Their Analysis

During the synthesis of this compound, several impurities may be formed.[1][2] The analytical methods described above can be used to detect and quantify these impurities.

Potential ImpurityStructureAnalytical Method for Detection
o-Phenylenediamine C₆H₄(NH₂)₂HPLC-UV, LC-MS
Benzyl alcohol C₆H₅CH₂OHGC-MS, HPLC-UV
Dibenzyl carbonate (C₆H₅CH₂O)₂COHPLC-UV, LC-MS
Over-alkylated products -LC-MS

Visualization of a Relevant Biological Pathway

Carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function.[3][4][5][6] The following diagram illustrates the mechanism of AChE inhibition by a generic carbamate.

AChE_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate This compound Carbamate->AChE Carbamylation

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Workflow for Standard Establishment

The following workflow outlines the logical steps for establishing an analytical standard for this compound.

Analytical_Standard_Workflow cluster_0 Material Acquisition and Preparation cluster_1 Characterization and Purity Assessment cluster_2 Standard Qualification Synthesis Synthesis of Benzyl N-(2-aminophenyl)carbamate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Drying->Structural_Elucidation Purity_Determination Purity Determination (HPLC-UV, qNMR) Structural_Elucidation->Purity_Determination Impurity_Profiling Impurity Profiling (LC-MS) Purity_Determination->Impurity_Profiling Documentation Documentation of all Experimental Data Impurity_Profiling->Documentation CoA Generation of Certificate of Analysis (CoA) Documentation->CoA Stability_Testing Stability Testing CoA->Stability_Testing Final_Standard Qualified Analytical Standard Stability_Testing->Final_Standard

Caption: Workflow for Establishing an Analytical Standard.

References

Comparative Kinetic Analysis of Benzyl N-(2-aminophenyl)carbamate Reactions and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reaction kinetics of Benzyl N-(2-aminophenyl)carbamate and its alternatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols for informed decision-making in synthetic chemistry.

In the landscape of pharmaceutical and materials science, the synthesis of heterocyclic compounds, particularly those containing nitrogen, is of paramount importance. This compound serves as a key precursor to valuable seven-membered rings, specifically 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ones, through intramolecular cyclization. Understanding the kinetics of this transformation and comparing it with alternative synthetic strategies is crucial for optimizing reaction conditions and improving yields. This guide provides a comparative analysis of the kinetic studies of reactions involving this compound and alternative methods for the synthesis of related benzodiazepine structures.

Intramolecular Cyclization of N-Aryl-2-(2-aminophenyl)acetamides: A Comparative Benchmark

CompoundLeaving GroupRelative Pseudo-First-Order Rate Coefficient (at pH 6.6)
N-(4-methoxyphenyl)-2-(2-aminophenyl)acetamide4-methoxyaniline800
N-(4-methoxyphenyl)-2-(2-aminophenyl)propanamide4-methoxyaniline9
N-(4-methoxyphenyl)-2-(2-aminophenyl)-2-methylpropanamide4-methoxyaniline1

Table 1: Relative rates of cyclization of N-aryl-2-(2-aminophenyl)alkylamides. The data clearly demonstrates that increasing steric bulk adjacent to the amide carbonyl group dramatically decreases the rate of cyclization[1]. This suggests that the cyclization of this compound, which is less sterically hindered than the propanamide and methylpropanamide derivatives, would proceed at a relatively faster rate under similar conditions. The cyclization of these compounds was found to be subject to general acid catalysis[1].

Cyclization-Activated Prodrugs: An Analogy for Carbamate Cyclization

Further comparative data can be drawn from studies on cyclization-activated prodrugs. A detailed kinetic study of N-methyl-N-[2-(methylamino)ethyl]carbamate revealed that the generation of the parent phenol followed first-order kinetics with a half-life (t1/2) of 36.3 minutes at pH 7.4 and 37°C[2]. This reaction proceeds via the formation of N,N'-dimethylimidazolidinone[2]. While the structure differs from this compound, it provides a quantitative measure of the rate of intramolecular cyclization of a carbamate involving a proximate amino group, suggesting a feasible reaction timeline for similar systems.

Alternative Synthesis of 1,5-Benzodiazepines: Condensation of o-Phenylenediamine with Ketones

An alternative and widely used method for the synthesis of the 1,5-benzodiazepine core involves the condensation of o-phenylenediamines with ketones. This approach offers a different pathway to a similar heterocyclic scaffold. While specific kinetic data for these reactions is scarce, the reported reaction times and yields provide a qualitative comparison. For instance, the synthesis of 1,5-benzodiazepines via condensation of o-phenylenediamines and ketones using H-MCM-22 as a catalyst is reported to be completed within 1-3 hours at room temperature, with good to excellent yields.

ReactantsCatalystReaction TimeYield
o-phenylenediamine and AcetoneH-MCM-221-3 hoursGood
o-phenylenediamine and various cyclic/acyclic ketonesH-MCM-221-3 hoursGood to Excellent

Table 2: Typical reaction conditions for the synthesis of 1,5-benzodiazepines via condensation. Although not a direct kinetic comparison in terms of rate constants, the rapid completion of this reaction at room temperature suggests it is a highly efficient alternative to the thermally or catalytically induced cyclization of carbamate precursors.

Experimental Protocols

Kinetic Analysis of Intramolecular Cyclization via NMR Spectroscopy

This protocol describes a general method for monitoring the intramolecular cyclization of a compound like this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

  • Starting material (e.g., this compound)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Thermostatted NMR probe

Procedure:

  • Prepare a stock solution of the starting material and the internal standard in the chosen deuterated solvent in an NMR tube. The concentration should be chosen to give a good signal-to-noise ratio in a single scan.

  • Acquire an initial 1H NMR spectrum (t=0) at the desired reaction temperature.

  • Initiate the reaction if a catalyst or specific condition is required.

  • Acquire a series of 1H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Process the spectra and integrate the signals corresponding to a characteristic peak of the starting material and the product, as well as the internal standard.

  • Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant (k).

Reaction Workflow: Synthesis and Cyclization of this compound

G cluster_synthesis Synthesis cluster_cyclization Intramolecular Cyclization o-Phenylenediamine o-Phenylenediamine Reaction_1 Reaction in aprotic solvent with base o-Phenylenediamine->Reaction_1 Benzyl_chloroformate Benzyl_chloroformate Benzyl_chloroformate->Reaction_1 Benzyl_carbamate This compound Reaction_1->Benzyl_carbamate Benzyl_carbamate_2 This compound Heat_or_Catalyst Heat or Acid/Base Catalyst Benzyl_carbamate_2->Heat_or_Catalyst Benzodiazepinone 1,3,4,5-tetrahydro-2H-1,5- benzodiazepin-2-one Heat_or_Catalyst->Benzodiazepinone

Caption: Workflow for the synthesis and subsequent intramolecular cyclization of this compound.

Alternative Reaction Pathway: Condensation Synthesis of 1,5-Benzodiazepines

G o-Phenylenediamine o-Phenylenediamine Condensation Condensation Reaction (e.g., with H-MCM-22 catalyst) o-Phenylenediamine->Condensation Ketone Ketone Ketone->Condensation Benzodiazepine 2,3-dihydro-1H-1,5-benzodiazepine Condensation->Benzodiazepine

Caption: Alternative synthesis of a 1,5-benzodiazepine core via condensation of o-phenylenediamine and a ketone.

Conclusion

The kinetic data, though indirect, strongly suggests that the intramolecular cyclization of this compound is a feasible process, with reaction rates influenced by steric factors and reaction conditions such as pH and catalysis. The comparative analysis with the condensation reaction of o-phenylenediamines and ketones reveals that the latter can be a significantly faster method for accessing the 1,5-benzodiazepine scaffold, often proceeding to completion in a matter of hours at room temperature.

The choice between these synthetic routes will ultimately depend on the specific requirements of the target molecule, including desired substitution patterns and functional group tolerance. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies and optimize reaction conditions for their specific applications. This comparative guide serves as a valuable resource for chemists in the field, enabling more strategic and efficient synthesis of these important heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Benzyl N-(2-aminophenyl)carbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Benzyl N-(2-aminophenyl)carbamate based on information available for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for chemical waste disposal.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of analogous carbamate compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]

Avoid creating dust if handling a solid form of the compound.[3] In case of a spill, contain the material using an inert absorbent and follow the cleanup procedures outlined in your laboratory's safety protocol.

Quantitative Hazard Data Summary

The following table summarizes the hazard classifications for compounds structurally similar to this compound. This information is provided to emphasize the potential risks and the importance of proper handling.

Hazard ClassificationDescriptionSource Compounds
Skin IrritationCauses skin irritation.[1]Benzyl N-(2-aminoethyl)carbamate hydrochloride
Eye IrritationCauses serious eye irritation.[1]Benzyl N-(2-aminoethyl)carbamate hydrochloride
Respiratory IrritationMay cause respiratory irritation.[1]Benzyl N-(2-aminoethyl)carbamate hydrochloride
Acute Oral ToxicityHarmful if swallowed.Benzyl N-(2-aminoethyl)carbamate hydrochloride
Acute Dermal ToxicityHarmful in contact with skin.Benzyl N-(2-aminoethyl)carbamate hydrochloride

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for "this compound and related waste."

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions. Strong oxidizing agents are noted as incompatible with similar compounds.[2]

Step 2: Waste Collection and Storage

  • Container: Use a chemically resistant, sealable container for collecting the waste. Ensure the container is in good condition and properly labeled with the chemical name and associated hazards.

  • Solid Waste: For solid this compound, carefully transfer the material into the waste container, minimizing dust generation. Contaminated items such as weighing paper, gloves, and wipers should also be placed in this container.

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a compatible, sealed container. Do not pour this waste down the drain.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 3: Final Disposal

  • Consult Regulations: It is crucial to consult all federal, state, and local regulations regarding hazardous waste disposal.[1][4]

  • Professional Disposal: The disposal of this compound must be handled by a licensed chemical waste disposal company.[2][4] Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal vendor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Have Benzyl N-(2-aminophenyl)carbamate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect Solid Waste in a Labeled, Sealed Container C->D Solid E Collect Liquid Waste in a Labeled, Sealed Container C->E Liquid F Store Waste Container in Designated Accumulation Area D->F E->F G Consult Institutional EHS and Local Regulations F->G H Arrange for Pickup by a Licensed Waste Disposal Vendor G->H I Complete All Necessary Waste Disposal Documentation H->I J End: Proper Disposal Complete I->J

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.